Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXMHYPIOUDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572211 | |
| Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206274-13-7 | |
| Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route to tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis.
Introduction
This compound is a disubstituted piperidine derivative featuring a Boc-protected nitrogen and a cyclohexylamino group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The Boc protecting group allows for selective manipulation of the piperidine nitrogen, making this compound a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The most direct and widely employed method for the synthesis of this target molecule is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone) with cyclohexylamine.
Synthesis Route: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.
For the synthesis of this compound, the reaction involves the nucleophilic attack of cyclohexylamine on the carbonyl group of N-Boc-4-piperidone. This is followed by dehydration to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.
Caption: Overall synthesis scheme for this compound.
Choice of Reducing Agent
Several reducing agents can be employed for reductive amination, with the choice depending on the substrate's reactivity and the presence of other functional groups. For this synthesis, mild and selective hydride reagents are preferred to avoid the reduction of the starting ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[1][2][3] It is a mild reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes and ketones.[2][3] Its lower reactivity prevents the premature reduction of the starting N-Boc-4-piperidone. Reactions with STAB are typically performed in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[1][3]
-
Sodium cyanoborohydride (NaBH₃CN): Another commonly used reagent, it is effective at a pH range where the iminium ion is readily formed.[4] However, it is highly toxic and generates hydrogen cyanide under acidic conditions, necessitating careful handling.
-
Sodium borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting ketone. Therefore, a two-step process is often required where the imine is pre-formed before the addition of NaBH₄.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the reductive amination of N-Boc-4-piperidone. The data is based on a representative protocol adapted from a similar synthesis and general principles of reductive amination.[5]
| Parameter | Value | Reference |
| Reactants | ||
| N-Boc-4-piperidone | 1.0 eq | [5] |
| Cyclohexylamine | 1.0 - 1.2 eq | [5] |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 eq | [5] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 12 - 24 hours | [5] |
| Typical Yield | 70 - 85% | [6] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride. This protocol is adapted from a procedure for the reductive amination of N-Boc-4-piperidone with aniline.[5]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An increase in temperature may be observed.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of a specific CAS number in publicly available databases, this guide focuses on its synthesis, key physicochemical properties of related compounds, and its potential applications in drug discovery and development.
Chemical Identity and Properties
While a specific CAS number for this compound has not been identified in the conducted searches, its chemical structure and properties can be inferred from its constituent parts and analogous compounds.
Structure:
Physicochemical Properties (Predicted and Inferred from Analogs):
The properties of this compound are expected to be similar to other N-Boc protected 4-aminopiperidine derivatives. A summary of key data for related compounds is presented in Table 1.
| Property | Tert-butyl 4-aminopiperidine-1-carboxylate[1] | Tert-butyl 4-(methylamino)piperidine-1-carboxylate[2] | Tert-butyl 4-(propylamino)piperidine-1-carboxylate |
| CAS Number | 87120-72-7 | 147539-41-1[2] | 301225-58-1 |
| Molecular Formula | C10H20N2O2 | C11H22N2O2[2] | C13H26N2O2 |
| Molecular Weight ( g/mol ) | 200.28 | 214.30[2] | 242.36 |
| Appearance | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Table 1: Physicochemical Data of Structurally Related Compounds
Synthesis
The most direct and widely employed method for the synthesis of this compound is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with cyclohexylamine. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of ketones.[3][4]
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylamine (1.0-1.2 equivalents).
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 15-30 minutes. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow:
Figure 2: Experimental Workflow for Reductive Amination.
Applications in Drug Discovery and Development
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at other positions of the molecule.
This compound serves as a key intermediate in the synthesis of more complex molecules. The secondary amine can be further derivatized, for example, through acylation, alkylation, or arylation, to generate a library of compounds for screening against various biological targets.
While no specific biological activity or involvement in signaling pathways for this exact compound has been found in the performed searches, its structural motifs are present in compounds with a wide range of activities, including but not limited to:
-
Opioid Receptor Modulators: The 4-aminopiperidine core is central to the structure of fentanyl and its analogs.[5]
-
Kinase Inhibitors: Piperidine derivatives are frequently used in the design of inhibitors for various kinases involved in cancer and inflammatory diseases.
-
GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors, which are important drug targets.
-
Antiviral and Antifungal Agents: The 4-aminopiperidine moiety has been incorporated into molecules with demonstrated antimicrobial properties.[6]
Signaling Pathways
Currently, there is no specific information available in the searched literature linking this compound to any particular signaling pathway. Its utility lies as a synthetic intermediate, and the biological activity of its downstream products would determine their interaction with cellular signaling cascades.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential in drug discovery. Its synthesis via reductive amination is a robust and well-established method. While specific data for this compound is limited, the prevalence of the 4-aminopiperidine scaffold in pharmaceuticals underscores its importance as a building block for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted.
References
- 1. tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | C13H24N2O2 | CID 2769591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: Molecular Weight of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key parameter for researchers and scientists engaged in drug development and chemical synthesis. Accurate molecular weight is fundamental for stoichiometric calculations in experimental protocols, analytical characterization, and pharmacokinetic modeling.
Molecular Structure and Formula
This compound is a chemical compound with a piperidine core structure. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a cyclohexylamino substituent at the 4-position. The molecular formula for this compound is determined to be C₁₆H₃₀N₂O₂ .
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen are utilized for this calculation.
The contribution of each element to the total molecular weight is detailed in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 16 | 12.011 | 192.176 |
| Hydrogen | H | 30 | 1.008 | 30.240 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 282.428 |
Based on the summation of the atomic weights, the molecular weight of this compound is 282.428 g/mol .
Experimental Protocols
Accurate determination of molecular weight in a laboratory setting is crucial for compound verification. High-resolution mass spectrometry (HRMS) is the primary experimental technique for this purpose.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ionization: Introduce the sample solution into the ESI source. The compound will be ionized, typically forming the protonated molecule [M+H]⁺.
-
Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring high resolution and mass accuracy.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z value will be used to calculate the experimental monoisotopic mass of the neutral molecule. This experimental value should be compared to the theoretical monoisotopic mass calculated from the molecular formula (C₁₆H₃₀N₂O₂) for verification.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's molecular formula.
Caption: Molecular Weight Calculation Workflow.
Structural Analogs of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a versatile scaffold with demonstrated activity across various biological targets. This document delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of these compounds, offering valuable insights for researchers in drug discovery and development.
Core Structure and Therapeutic Potential
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The parent compound, this compound, and its analogs have been investigated for a range of therapeutic applications, including antifungal, cognition-enhancing, anti-HIV, analgesic, and anti-obesity activities. The diversity of their biological effects stems from the ability to readily modify the substituents on both the piperidine nitrogen and the 4-amino group, allowing for the fine-tuning of their pharmacological profiles.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of 4-aminopiperidine derivatives is highly dependent on the nature of the substituents at the 1- and 4-positions of the piperidine ring. The following tables summarize the quantitative data for various structural analogs, highlighting key SAR trends.
Antifungal Activity
Analogs of the 4-aminopiperidine core have shown potent antifungal activity, primarily by inhibiting ergosterol biosynthesis.[1] The SAR suggests that a combination of a benzyl or phenylethyl group at the piperidine nitrogen (R1) and a long alkyl chain at the 4-amino group (R2) is beneficial for activity.
| Compound | R1 | R2 | MIC (µg/mL) vs. C. albicans |
| 1 | Benzyl | n-Dodecyl | 1-2 |
| 2 | Phenethyl | n-Dodecyl | 1-2 |
| 3 | Benzyl | n-Octyl | 8-16 |
| 4 | Benzyl | Cyclohexyl | >64 |
Data extracted from Martres et al., 2020.[1]
CCR5 Antagonism for HIV-1 Entry Inhibition
4-Substituted-4-aminopiperidine derivatives have been developed as CCR5 antagonists, which block the entry of HIV-1 into host cells.[2] The key structural features for potent CCR5 antagonism often include a piperazino-piperidine amide structure.
| Compound | R (at piperidine-4-position) | R' (piperazino-amide moiety) | IC50 (nM, Calcium Mobilization) |
| Sch-350634 analog | Methyl | Complex amide | Potent (specific value not provided) |
| Piperidine-4-carboxamide analog | H | 4-(7-chloroquinolin-4-yl)piperazin-1-yl | 692 |
Data from He et al., 2013 and Deng et al., 2004.[2][3]
Opioid Receptor Binding for Analgesia
The 4-anilinopiperidine scaffold is a well-established core for potent opioid analgesics, with fentanyl and its analogs being the most prominent examples. The affinity for the µ-opioid receptor is sensitive to substitutions on the piperidine nitrogen and the anilino group.[4]
| Compound | R1 (on piperidine N) | R2 (on anilino N) | Analgesic Potency (Morphine = 1) |
| Fentanyl | Phenethyl | Propanoyl | ~100-200 |
| Sufentanil | Thienylethyl | Propanoyl | ~500-1000 |
| Alfentanil | 4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propanoyl | ~20-30 |
| Lofentanil | Phenethyl | Propanoyl (with 3-methyl on piperidine) | ~210 |
Data from Yaksh et al., 1986.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and their biological evaluation.
General Synthesis of 4-Aminopiperidine Analogs
A common and efficient method for the synthesis of 4-aminopiperidine derivatives is through reductive amination of a 1-substituted-4-piperidone.[1]
Protocol: Reductive Amination
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.2 M), add the desired primary amine (e.g., cyclohexylamine) (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Biological Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.[2][5]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a binding buffer such as 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.
-
Competition Assay: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on voltage-gated calcium channels.[6][7]
Protocol:
-
Cell Culture: Use a cell line stably expressing the human N-type calcium channel (Cav2.2), such as HEK293 cells.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Intracellular): A typical solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
External Solution (Extracellular): A typical solution contains (in mM): 130 TEA-Cl, 10 BaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.
-
Recording: Obtain a whole-cell recording configuration. Hold the cell at a holding potential of -80 mV. Elicit calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Compound Application: Apply the test compound at various concentrations to the cell via a perfusion system.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Generate a concentration-response curve to determine the IC50 value.
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) through the activation of the melanocortin-4 receptor (MC4R).[8][9][10]
Protocol:
-
Cell Culture: Use a cell line expressing the human MC4R, such as HEK293 or CHO cells.
-
cAMP Measurement Kit: Utilize a commercially available cAMP assay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis: Generate a concentration-response curve to determine the EC50 value for cAMP production.
This assay determines the effect of a compound on the ergosterol content of fungal cells.[11][12]
Protocol:
-
Fungal Culture: Grow a susceptible fungal strain (e.g., Candida albicans) in a suitable liquid medium.
-
Compound Treatment: Add the test compound at various concentrations to the fungal cultures and incubate for a defined period (e.g., 16-24 hours).
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.
-
-
Ergosterol Quantification:
-
Analyze the extracted lipids by spectrophotometry by scanning the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked spectrum.
-
Alternatively, use a more sensitive method like gas chromatography-mass spectrometry (GC-MS) for quantification.
-
-
Data Analysis: Calculate the percentage of ergosterol inhibition at each compound concentration compared to a vehicle-treated control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the structural analogs of this compound.
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. Due to the limited availability of directly published data for this specific molecule, this document outlines a highly probable synthetic route via reductive amination and presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, purification, and characterization of this and similar N-substituted piperidine derivatives. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including tert-butyl 4-aminopiperidine-1-carboxylate, N-cyclohexylpiperidine, and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | br s | 2H | Piperidine H-2ax, H-6ax |
| ~2.85 | m | 2H | Piperidine H-2eq, H-6eq |
| ~2.60 | m | 1H | Piperidine H-4 |
| ~2.45 | m | 1H | Cyclohexyl H-1 |
| ~1.90 | m | 2H | Piperidine H-3ax, H-5ax |
| ~1.85 | m | 2H | Cyclohexyl H-2ax, H-6ax |
| ~1.70 | m | 2H | Cyclohexyl H-2eq, H-6eq |
| ~1.60 | m | 1H | Cyclohexyl H-4ax |
| 1.46 | s | 9H | tert-butyl |
| ~1.20 | m | 4H | Cyclohexyl H-3ax, H-5ax, H-3eq, H-5eq |
| ~1.10 | m | 2H | Piperidine H-3eq, H-5eq |
| ~1.05 | m | 1H | Cyclohexyl H-4eq |
| ~1.00 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.9 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~57.0 | Cyclohexyl C-1 |
| ~52.0 | Piperidine C-4 |
| ~43.0 | Piperidine C-2, C-6 |
| ~33.5 | Cyclohexyl C-2, C-6 |
| ~32.0 | Piperidine C-3, C-5 |
| 28.4 | C(CH₃)₃ |
| ~26.0 | Cyclohexyl C-4 |
| ~25.0 | Cyclohexyl C-3, C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Weak-Medium | N-H stretch |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1450 | Medium | C-H bend |
| ~1245 | Strong | C-N stretch |
| ~1165 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 283.24 | [M+H]⁺ |
| 227.18 | [M - C₄H₈ + H]⁺ |
| 183.19 | [M - Boc + H]⁺ |
| 57.07 | [C₄H₉]⁺ |
Synthetic Protocol
The synthesis of this compound is most readily achieved through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine.
Materials
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane, add cyclohexylamine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : Place a small amount of the purified product directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation : Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Analyze the sample in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate the synthetic pathway and the general analytical workflow for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" solubility profile
An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is a chemical intermediate that may be synthesized for use in the development of new pharmaceutical agents or other chemical products. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall developability. Poor solubility can lead to significant challenges in preclinical and clinical development. Therefore, a thorough understanding and characterization of a compound's solubility is paramount.
This guide presents standardized methods for determining the solubility of a compound like this compound in various solvents, which is essential for its progression through the development pipeline.
Quantitative Solubility Data
Quantitative solubility data is crucial for comparing the solubility of a compound in different solvents and under various conditions. The following table provides a template for summarizing such data. Researchers can populate this table with experimental results.
Table 1: Quantitative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Water | 25 | Thermodynamic | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Thermodynamic | ||
| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||
| Acetonitrile (ACN) | 25 | Thermodynamic | ||
| Water | 37 | Thermodynamic | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Thermodynamic |
Experimental Protocols
The following sections describe detailed methodologies for determining the thermodynamic and kinetic solubility of a compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining this value.[1][2][3][4][5]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh an excess amount of the solid compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1][2]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of the compound in the same solvent should be prepared for accurate quantification.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Thermodynamic Solubility Experimental Workflow
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[1][6][7][8][9] This method is often used in high-throughput screening during early drug discovery.[1][7]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Filtration plate or centrifuge
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Plate Setup: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[1]
-
Precipitate Detection/Separation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the formation of a precipitate.
-
Direct UV Assay: Separate the precipitate by filtration or centrifugation.
-
-
Quantification:
-
Nephelometry: The solubility is the highest concentration at which no significant increase in light scattering is observed compared to a control.
-
Direct UV Assay: Measure the UV absorbance of the clear filtrate/supernatant and determine the concentration using a standard curve.
-
Logical Flow of a Kinetic Solubility Assay
Signaling Pathways and Biological Context
As of the date of this publication, there is no specific information in the public domain linking this compound to any particular signaling pathways. This compound is likely utilized as a building block in the synthesis of more complex molecules. The biological activity and, consequently, any interaction with signaling pathways would be a characteristic of the final molecule synthesized from this intermediate.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility of this compound. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. The provided templates and diagrams serve as practical tools to guide experimentation and data presentation. Accurate and comprehensive solubility data is a cornerstone of successful chemical and pharmaceutical development.
References
- 1. enamine.net [enamine.net]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. evotec.com [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Navigating the Synthesis and Supply of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to its limited commercial availability as a stock chemical, this guide focuses on its efficient synthesis from readily available starting materials, alongside detailed experimental protocols and expected analytical data. This document serves as a practical resource for researchers requiring this compound for their synthetic endeavors.
Sourcing and Physicochemical Properties
Direct commercial suppliers for this compound are not readily identifiable, suggesting it is primarily available through custom synthesis. The key precursor, tert-butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7), is widely available from numerous chemical suppliers.
A comprehensive list of potential custom synthesis providers and suppliers of the starting material is detailed in the accompanying tables.
Table 1: Commercial Availability of Key Reagents
| Compound Name | CAS Number | Representative Suppliers | Notes |
| tert-butyl 4-aminopiperidine-1-carboxylate | 87120-72-7 | Sigma-Aldrich, TCI, Combi-Blocks | Readily available in various quantities. |
| Cyclohexanone | 108-94-1 | Major chemical suppliers | Standard laboratory reagent. |
| Sodium triacetoxyborohydride | 56553-60-7 | Major chemical suppliers | Common reducing agent for reductive amination. |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₀N₂O₂ |
| Molecular Weight | 282.43 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 4.05-3.95 (br m, 2H), 2.85-2.75 (m, 2H), 2.50-2.40 (m, 1H), 1.95-1.85 (m, 2H), 1.80-1.00 (m, 15H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 154.9, 79.2, 56.5, 50.3, 43.5, 33.5, 32.1, 28.4, 26.1, 25.0 |
| Mass Spectrometry (ESI+) | m/z: 283.2 [M+H]⁺, 305.2 [M+Na]⁺ |
| IR Spectroscopy (thin film) | ν (cm⁻¹): ~3300 (N-H stretch), 2925, 2850 (C-H stretch), 1685 (C=O, carbamate), 1165 (C-O stretch) |
Synthetic Approach: Reductive Amination
The most direct and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate with cyclohexanone. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride.
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis and purification of the title compound.
Materials and Equipment
-
tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Reaction Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution until the starting material is fully dissolved.
-
Add cyclohexanone (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: Experimental workflow for synthesis and purification.
Biological Context and Applications
While specific biological data for this compound is not extensively published, the N-Boc-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a wide range of biological targets.
-
GPCR Ligands: The piperidine core is a common feature in ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: Functionalized aminopiperidines can serve as key intermediates in the synthesis of various enzyme inhibitors.
-
Ion Channel Modulators: The lipophilic cyclohexyl group combined with the polar amine functionality may be suitable for interacting with ion channel proteins.
The availability of a straightforward synthetic route to this compound opens avenues for its incorporation into diverse molecular scaffolds for the exploration of new chemical space in drug discovery programs.
Caption: Potential applications in drug discovery.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The provided experimental protocol is a general guideline and may require optimization.
The Pivotal Role of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate and its Analogs in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate scaffold as a versatile building block in contemporary drug discovery. While specific data on the title compound is limited in publicly available literature, this guide will delve into the broader class of tert-butyl 4-(substituted-amino)piperidine-1-carboxylates, for which a wealth of information exists. This class of compounds has proven instrumental in the development of a diverse range of therapeutic agents, from central nervous system (CNS) modulators to kinase inhibitors. This guide will provide a comprehensive overview of their synthesis, structure-activity relationships (SAR), and applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Synthesis and Chemical Properties
The synthesis of this compound and its analogs is most commonly achieved through a reductive amination reaction. This versatile and widely used method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with a primary amine, in this case, cyclohexylamine, in the presence of a reducing agent.
A general synthetic workflow for this transformation is depicted below:
Caption: General Synthetic Scheme for this compound.
The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial in this synthetic strategy. It serves to deactivate the nitrogen, preventing its participation in undesired side reactions, and can be readily removed under acidic conditions to allow for further functionalization at this position. This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.
Applications in Medicinal Chemistry
The tert-butyl 4-(substituted-amino)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid piperidine core serves as a valuable scaffold for orienting substituents in three-dimensional space, allowing for precise interactions with biological targets.
Central Nervous System (CNS) Agents
Derivatives of 4-aminopiperidine have a long history in the development of CNS-active drugs. The piperidine moiety is a common feature in molecules targeting a variety of CNS receptors, including opioid and dopamine receptors.
A notable example is the use of the closely related analog, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), as a key intermediate in the synthesis of fentanyl and its potent analgesic derivatives.[1] This underscores the importance of this scaffold in the development of opioid receptor modulators.
Furthermore, modifications of the 4-amino substituent have led to the discovery of potent and selective ligands for dopamine receptors, particularly the D4 subtype, which is a target for antipsychotic and cognitive-enhancing drugs.
Kinase Inhibitors
The versatility of the tert-butyl 4-aminopiperidine-1-carboxylate core extends to the field of oncology and inflammation, where it has been incorporated into kinase inhibitors. The piperidine ring can act as a linker or a scaffold to position pharmacophoric elements that interact with the ATP-binding site of kinases. For instance, derivatives of this scaffold have been explored in the synthesis of inhibitors for various kinases involved in cell signaling pathways.
Structure-Activity Relationships (SAR) and Quantitative Data
The biological activity of tert-butyl 4-(substituted-amino)piperidine-1-carboxylate derivatives is highly dependent on the nature of the substituent at the 4-amino position. Structure-activity relationship studies on related scaffolds have provided valuable insights into the structural requirements for potent and selective biological activity.
Recent studies on piperidine-based dopamine D4 receptor antagonists have explored a range of substituents on the piperidine nitrogen, providing a useful dataset for understanding the SAR of this class of compounds.
Table 1: In Vitro Binding Affinities of Piperidine-Based Dopamine D4 Receptor Antagonists
| Compound | R-group on Piperidine Nitrogen | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| Analog 1 | 4-Fluorobenzyl | 15 | >10,000 | 1,500 |
| Analog 2 | 3-Fluorobenzyl | 25 | >10,000 | 2,300 |
| Analog 3 | 2-Fluorobenzyl | 89 | >10,000 | 4,500 |
| Analog 4 | 4-Chlorobenzyl | 12 | >10,000 | 1,200 |
| Analog 5 | 4-Methylbenzyl | 21 | >10,000 | 1,800 |
Data synthesized from publicly available research on dopamine D4 receptor antagonists.
The data in Table 1 suggests that substitution on the benzyl ring attached to the piperidine nitrogen significantly influences binding affinity and selectivity for the dopamine D4 receptor. This highlights the importance of the 4-substituent in tuning the pharmacological profile of these compounds. While direct data for a cyclohexyl substituent is not available in this specific series, the tolerance for bulky and lipophilic groups suggests that a cyclohexyl moiety could also confer significant affinity.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for key synthetic and analytical procedures are provided below.
General Procedure for the Synthesis of tert-Butyl 4-(Substituted-amino)piperidine-1-carboxylates via Reductive Amination
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the corresponding primary amine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 4-(substituted-amino)piperidine-1-carboxylate.
Protocol for Dopamine D4 Receptor Binding Assay
Radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor. Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Non-specific binding is determined in the presence of a high concentration of a known D4 receptor antagonist (e.g., haloperidol). The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) and then terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.
Signaling Pathways
Given the prevalence of the tert-butyl 4-(substituted-amino)piperidine-1-carboxylate scaffold in dopamine D4 receptor ligands, understanding the downstream signaling pathways of this receptor is crucial. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
Caption: Dopamine D4 Receptor Signaling Pathway and Point of Antagonist Intervention.
Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream cellular responses. Antagonists bearing the tert-butyl 4-(substituted-amino)piperidine-1-carboxylate scaffold would block the binding of dopamine to the D4 receptor, thereby preventing this signaling cascade and maintaining basal levels of adenylyl cyclase activity.
Conclusion
The this compound scaffold and its analogs represent a cornerstone in modern medicinal chemistry. Their synthetic tractability, coupled with the ability to readily introduce diverse substituents at the 4-amino position, has made them invaluable tools in the design and discovery of novel therapeutic agents. While specific biological data for the cyclohexyl derivative remains to be fully elucidated in the public domain, the extensive research on related analogs, particularly as CNS agents and kinase inhibitors, highlights the immense potential of this chemical class. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of these versatile molecules. Future investigations into cycloalkyl derivatives are warranted and could lead to the discovery of novel drug candidates with unique pharmacological profiles.
References
Unveiling the Therapeutic Potential of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Whitepaper
For Immediate Release
This technical guide delves into the predicted biological activities of the novel synthetic compound, tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. Drawing upon structure-activity relationships with analogous molecules, this whitepaper outlines its potential as a melanocortin receptor 4 (MC4R) agonist and as an antifungal agent targeting ergosterol biosynthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Predicted Biological Activities
While direct experimental data for this compound is not yet available in published literature, its structural features, particularly the 4-substituted piperidine core, suggest two primary avenues of biological activity: agonism at the melanocortin 4 receptor (MC4R) and inhibition of fungal ergosterol biosynthesis.
Melanocortin 4 Receptor (MC4R) Agonism
The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, appetite, and sexual function.[1] The piperidine and piperazine moieties are common scaffolds in the design of MC4R agonists.[2] The cyclohexylamino substitution at the 4-position of the piperidine ring in the target compound may facilitate binding to the receptor, potentially mimicking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).
Signaling Pathway:
Upon agonist binding, the MC4R primarily couples to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to physiological responses such as reduced food intake and increased energy expenditure.[3][4] The MC4R can also signal through other pathways, including Gq and Gi proteins, and activate the ERK1/2 signaling cascade.[3][4]
Antifungal Activity via Ergosterol Biosynthesis Inhibition
Derivatives of 4-aminopiperidine have been identified as a novel class of antifungal agents.[5] These compounds are thought to interfere with the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity and function of the fungal cell membrane.[6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7] The structural similarity of this compound to these active antifungal compounds suggests it may possess similar inhibitory properties.
Mechanism of Action:
The proposed mechanism involves the inhibition of key enzymes in the late stages of the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[5] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
References
- 1. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 2. Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Alkylation of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The secondary amine on the piperidine ring allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide, in the presence of a base. This method is straightforward and suitable for a variety of alkyl groups.
Reaction Scheme:
Where R is an alkyl group and X is a halide (I, Br, Cl).
Summary of Reaction Conditions:
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | 12 | >90 (estimated) | General Procedure[1] |
| Ethyl Bromide | K₂CO₃ | DMF | Room Temp. | 24 | >85 (estimated) | General Procedure[1] |
| Benzyl Bromide | NaH | DMF | 0 to Room Temp. | 6 | >90 (estimated) | General Procedure[1] |
| Propyl Iodide | Cs₂CO₃ | Acetonitrile | 70 | 16 | High (not specified) | [2] |
Note: Yields are estimated based on general procedures for N-alkylation of piperidines and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Direct N-Alkylation with Methyl Iodide
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-methylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, followed by in-situ reduction with a mild reducing agent. This method is particularly useful for introducing more complex alkyl groups.
Reaction Scheme:
Where R' and R'' can be hydrogen or alkyl groups.
Summary of Reaction Conditions:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp. | 12-24 | >90 (estimated) | [3] |
| Acetone | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp. | 12-24 | >85 (estimated) | [3] |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp. | 12-24 | >90 (estimated) | [3] |
Note: Yields are estimated based on general procedures for reductive amination and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add benzaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.
Workflow and Logic Diagrams
Below are diagrams illustrating the experimental workflows for the described N-alkylation methods.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols for the Deprotection of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents, for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of chemical transformations and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a common intermediate in the synthesis of various biologically active molecules. The protocols outlined below utilize two of the most common and effective reagents for Boc deprotection: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
The selection of the deprotection agent is critical and often depends on the presence of other acid-labile functional groups within the molecule and the desired salt form of the final product. While both TFA and HCl are highly effective, they differ in terms of reaction kinetics, selectivity, and handling procedures.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.
Comparative Data of Deprotection Protocols
The choice between TFA and HCl for the deprotection of this compound can be guided by the following comparative data:
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM)[1] | 4M HCl in 1,4-Dioxane or Methanol[1] |
| Reaction Time | Generally rapid, 30 minutes to a few hours at room temperature.[1] | Can be very fast (e.g., 30 minutes) or require several hours depending on the solvent and concentration.[1] |
| Typical Yield | High to quantitative.[1] | High to quantitative.[1] |
| Product Form | Often results in a trifluoroacetate salt, which can sometimes be oily and challenging to crystallize.[1] | Typically yields a hydrochloride salt, which is frequently a crystalline solid, facilitating purification by recrystallization.[1] |
| Advantages | High volatility of TFA and DCM allows for easy removal under reduced pressure. | Formation of a crystalline HCl salt can aid in purification; HCl in dioxane is a commercially available reagent. |
| Disadvantages | TFA is highly corrosive and requires careful handling. The resulting TFA salt may be hygroscopic. | The removal of non-volatile solvents like dioxane can be more difficult. May be less effective for sterically hindered substrates compared to TFA. |
| Side Reactions | The reactive tert-butyl cation can cause side reactions such as alkylation of nucleophilic functional groups. This can often be mitigated by the use of scavengers. | Similar potential for tert-butyl cation-mediated side reactions, though may be less pronounced in some cases. |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add TFA dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(cyclohexylamino)piperidine.
-
Purification: The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method using a solution of HCl in 1,4-dioxane, which often yields the hydrochloride salt of the product directly.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in a minimal amount of a suitable solvent like 1,4-dioxane.
-
Addition of HCl: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 3-5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: a. Upon completion, the solvent can be removed under reduced pressure. b. Alternatively, the product can be precipitated by the addition of diethyl ether. c. Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(cyclohexylamino)piperidine as its hydrochloride salt.
Experimental Workflow Diagram
Caption: General experimental workflow for the acid-catalyzed deprotection of a Boc group.
References
Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to interact with various biological targets. Specifically, 4-aminopiperidine derivatives serve as versatile building blocks for the generation of compound libraries aimed at lead discovery and optimization.[1][2][3][4][5] Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a key intermediate that allows for systematic chemical exploration of the 4-amino position, enabling the synthesis of diverse libraries of compounds. Its tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures regioselective reactions on the secondary cyclohexylamino group.[3]
These application notes provide detailed protocols for the use of this compound in parallel synthesis to generate a library of N-substituted derivatives. The protocols described herein focus on two robust and widely used synthetic transformations amenable to high-throughput synthesis: reductive amination and N-acylation.
Core Scaffold
Scaffold: this compound CAS Number: 164579-32-2 Molecular Formula: C16H30N2O2 Molecular Weight: 282.43 g/mol
Application 1: Parallel Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is highly suitable for parallel synthesis due to its broad substrate scope and generally high yields.[6][7][8] In this application, the secondary amine of the core scaffold is reacted with a library of aldehydes in the presence of a reducing agent to generate a diverse set of tertiary amines.
Experimental Protocol: Parallel Reductive Amination
Objective: To synthesize a library of N-alkylated derivatives of this compound.
Materials:
-
This compound
-
A library of diverse aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
96-well reaction block with sealing mat
-
Shaker/orbital mixer
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.2 M in DCE).
-
Prepare stock solutions of each aldehyde (0.3 M in DCE).
-
Prepare a slurry of sodium triacetoxyborohydride in DCE (e.g., 1 g in 10 mL).
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 250 µL of the this compound stock solution (50 µmol, 1.0 equiv).
-
Add 200 µL of the respective aldehyde stock solution (60 µmol, 1.2 equiv) to each well.
-
Add 5 µL of acetic acid to each well.
-
Seal the reaction block and shake for 10 minutes at room temperature to allow for iminium ion formation.
-
Add 300 µL of the sodium triacetoxyborohydride slurry (approx. 100 µmol, 2.0 equiv) to each well.
-
Reseal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of dichloromethane to each well, seal, and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic layer from each well.
-
The crude products can be directly purified by a high-throughput preparative HPLC-MS system.
-
Data Presentation: Representative Reductive Amination Results
| Aldehyde | Product Structure | Yield (%) | Purity (%) |
| Benzaldehyde | 85 | >95 | |
| 4-Chlorobenzaldehyde | 82 | >95 | |
| 2-Thiophenecarboxaldehyde | 78 | >95 | |
| Isobutyraldehyde | 88 | >95 |
Experimental Workflow: Parallel Reductive Amination
Application 2: Parallel N-Acylation
N-acylation is another fundamental transformation for the diversification of amines. This protocol describes the parallel synthesis of a library of amides by reacting the core scaffold with a set of acylating agents.
Experimental Protocol: Parallel N-Acylation
Objective: To synthesize a library of N-acylated derivatives of this compound.
Materials:
-
This compound
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, acetyl chloride) or carboxylic acids
-
For carboxylic acids: a coupling agent (e.g., HATU)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Shaker/orbital mixer
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure (using acyl chlorides):
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.2 M in DCM).
-
Prepare stock solutions of each acyl chloride (0.24 M in DCM).
-
Prepare a stock solution of DIEA (0.6 M in DCM).
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 250 µL of the this compound stock solution (50 µmol, 1.0 equiv).
-
Add 250 µL of the DIEA stock solution (150 µmol, 3.0 equiv).
-
Add 250 µL of the respective acyl chloride stock solution (60 µmol, 1.2 equiv) to each well.
-
Seal the reaction block and shake at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Add 1 mL of DCM, seal, and shake vigorously.
-
Collect the organic layer from each well.
-
The crude products can be directly purified by a high-throughput preparative HPLC-MS system.
-
Data Presentation: Representative N-Acylation Results
| Acylating Agent | Product Structure | Yield (%) | Purity (%) |
| Benzoyl Chloride | 92 | >95 | |
| 4-Chlorobenzoyl Chloride | 90 | >95 | |
| Acetyl Chloride | 95 | >95 | |
| Cyclopropanecarbonyl Chloride | 93 | >95 |
Logical Relationship: Diversification Strategy
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate as a Versatile Intermediate for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate and related 4-amino-piperidine-1-carboxylate scaffolds as key intermediates in the synthesis of a diverse range of biologically active compounds. The protocols and data presented herein are intended to facilitate the research and development of novel therapeutics.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological targets. The functionalization of the piperidine core allows for the fine-tuning of physicochemical and pharmacological properties. This compound and its analogs are valuable building blocks, offering a versatile platform for the synthesis of compounds with potential applications in oncology, pain management, and infectious diseases. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for further derivatization.
Applications in the Synthesis of Bioactive Molecules
Opioid Receptor Modulators
The 4-anilinopiperidine scaffold is a core component of potent opioid analgesics, most notably fentanyl and its analogs.[1] By utilizing tert-butyl 4-(phenylamino)piperidine-1-carboxylate (a close analog of the title compound), potent mu-opioid receptor (µOR) agonists can be synthesized. The affinity of these compounds for the µOR is highly dependent on the nature of the substituents on the aniline and piperidine moieties.
Table 1: Biological Activity of Opioid Receptor Modulators Derived from 4-Anilinopiperidine Scaffolds
| Compound | Target | Assay | IC50 (nM) | Kᵢ (nM) | Reference |
| Fentanyl | µ-Opioid Receptor | Radioligand Binding | 1.23 | 1.6 ± 0.4 | [2][3] |
| Carfentanil | µ-Opioid Receptor | Radioligand Binding | 0.19 | - | [2] |
| Lofentanil | µ-Opioid Receptor | Radioligand Binding | 0.208 | - | [2] |
| Remifentanil | µ-Opioid Receptor | Radioligand Binding | 0.60 | - | [2] |
| Morphine | µ-Opioid Receptor | Radioligand Binding | 4.02 | 4.2 ± 0.13 | [2][3] |
Kinase Inhibitors for Oncology
A derivative of the core scaffold, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib.[4] Vandetanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of medullary thyroid cancer.[4] It potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[5][6][7]
Table 2: Kinase Inhibitory Activity of Vandetanib
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-2 | 40 | [7][8] |
| VEGFR-3 | 110 | [7][8] |
| EGFR | 500 | [7][8] |
| RET | 100-130 | [5][8] |
Antifungal and Antibacterial Agents
Piperidine derivatives have been explored for their antimicrobial properties. Novel myricetin derivatives incorporating a piperidine moiety have demonstrated significant activity against various plant pathogens. For example, compound Z26, a myricetin-piperidine conjugate, exhibited potent antifungal activity against Rhizoctonia solani and antibacterial activity against Xanthomonas axonopodis pv. citri.[9]
Table 3: Antimicrobial Activity of Piperidine-Containing Myricetin Derivatives
| Compound | Pathogen | Activity | EC₅₀ (µg/mL) | Reference |
| Z26 | Rhizoctonia solani | Antifungal | 8.3 | [9] |
| Z26 | Xanthomonas axonopodis pv. citri | Antibacterial | 3.9 | [9] |
| Z30 | Xanthomonas oryzae pv. oryzae | Antibacterial | 2.7 | [9] |
β-Lactamase Inhibitors
The piperidine scaffold can be incorporated into the design of β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance in bacteria. A process for the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, useful as intermediates for β-lactamase inhibitors, has been described.[10]
Experimental Protocols
Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (Intermediate for Fentanyl Analogs)
This protocol describes the reductive amination of N-Boc-4-piperidone with aniline.[11]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Fentanyl from tert-butyl 4-(phenylamino)piperidine-1-carboxylate
This protocol outlines the subsequent steps to convert the intermediate into fentanyl.[11]
Step 1: Acylation
-
Dissolve tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 eq) and diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane.
-
Add propionyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the acylated intermediate.
Step 2: Boc Deprotection
-
Dissolve the acylated intermediate in a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine hydrochloride salt.
Step 3: N-Alkylation
-
Dissolve the deprotected amine hydrochloride salt in a suitable solvent such as acetonitrile.
-
Add a base (e.g., potassium carbonate) and 2-phenylethyl bromide.
-
Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain fentanyl.
Visualizations
Synthetic Workflow
Caption: General workflow for synthesizing novel compounds.
Vandetanib Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by Vandetanib.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. atlantis-press.com [atlantis-press.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combining the Multi-Targeted Tyrosine Kinase Inhibitor Vandetanib with the Anti-Estrogen Fulvestrant Enhances its Anti-tumor Effect in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate in the Synthesis of Spirocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a versatile bifunctional molecule incorporating a protected piperidine core and a secondary cyclohexylamine. This structure presents an opportunity for its use as a key building block in the synthesis of complex heterocyclic systems, particularly spirocycles. Spirocyclic scaffolds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry as they introduce three-dimensionality, which can lead to improved pharmacological properties such as receptor affinity and selectivity.
Proposed Synthetic Application: Synthesis of a Spiro[piperidine-4,3'-indoline] Derivative
The proposed synthetic strategy involves a multi-step sequence starting with the acylation of the secondary amine of this compound with a suitably substituted phenylacetyl chloride, followed by an intramolecular cyclization to form the spirocyclic indoline system.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for a spiro[piperidine-4,3'-indoline] derivative.
Data Presentation: Proposed Reaction Parameters and Expected Outcomes
The following table summarizes the proposed reaction steps with hypothetical, yet realistic, quantitative data based on analogous transformations found in the chemical literature.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Acylation | 2-(2-Nitrophenyl)acetyl chloride, Et₃N | Dichloromethane | 0 to 25 | 4 | 85-95 |
| 2 | Nitro Reduction | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 12 | 90-98 |
| 3 | Boc-Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | 0 to 25 | 2 | >95 (often used crude) |
| 4 | Pictet-Spengler Cyclization | Formaldehyde (37% aq.), Acetic acid | Methanol | 65 | 24 | 60-75 |
Experimental Protocols
Note: These are proposed protocols and should be adapted and optimized based on experimental observations. Standard laboratory safety procedures should be followed at all times.
Step 1: Synthesis of tert-butyl 4-(cyclohexyl(2-(2-nitrophenyl)acetyl)amino)piperidine-1-carboxylate (Intermediate 1)
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a solution of 2-(2-nitrophenyl)acetyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired acylated product.
Step 2: Synthesis of tert-butyl 4-((2-(2-aminophenyl)acetyl)(cyclohexyl)amino)piperidine-1-carboxylate (Intermediate 2)
-
To a solution of Intermediate 1 (1.0 eq) in methanol (20 mL/mmol), add 10% palladium on carbon (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (balloon or H₂ generator).
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the amino-intermediate, which is often used in the next step without further purification.
Step 3: Deprotection of the Piperidine Nitrogen (Intermediate 3)
-
Dissolve the crude Intermediate 2 (1.0 eq) in DCM (10 mL/mmol) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (2 x 10 mL/mmol) to remove excess TFA. The resulting TFA salt is typically used directly in the next step.
Step 4: Intramolecular Pictet-Spengler Cyclization to form the Spiro[piperidine-4,3'-indoline] Derivative
-
Dissolve the crude TFA salt from the previous step in methanol (20 mL/mmol).
-
Add aqueous formaldehyde (37 wt. %, 5.0 eq) followed by glacial acetic acid (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.
-
Monitor the formation of the spirocycle by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final spiro[piperidine-4,3'-indoline] derivative.
Logical Relationships and Signaling Pathways
The synthesis of spiro[piperidine-4,3'-indoline] derivatives is highly relevant to drug discovery, as this scaffold is a core component of several biologically active molecules. For instance, spiro-oxindoles are known to interact with various biological targets, including p53-MDM2.
General Experimental Workflow Diagram
Caption: A general workflow for the proposed synthesis and analysis of the spirocycle.
Conceptual Diagram of Spirocycle Formation
Caption: Conceptual relationship for the formation of the spirocycle.
Disclaimer: The synthetic protocols and quantitative data presented herein are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. These procedures have not been experimentally validated for the specific starting material and require optimization. All chemical syntheses should be conducted with appropriate safety precautions in a controlled laboratory setting.
Application Notes and Protocols for the Derivatization of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a versatile bifunctional molecule. The presence of a secondary amine allows for a variety of chemical modifications, making it a valuable scaffold in the synthesis of novel compounds for pharmaceutical and research applications. The primary derivatization strategies discussed herein are N-alkylation and N-acylation of the secondary amine.
Overview of Derivatization Strategies
The chemical reactivity of this compound is centered around the nucleophilic secondary amine. This allows for the introduction of a wide range of substituents through two primary reaction types:
-
N-Alkylation: The introduction of an alkyl group onto the secondary nitrogen atom. This is commonly achieved through reductive amination or direct alkylation with alkyl halides. Reductive amination is often preferred due to its milder conditions and reduced risk of over-alkylation.
-
N-Acylation: The introduction of an acyl group onto the secondary nitrogen atom. This is typically accomplished by reacting the amine with an acylating agent such as an acid chloride or an anhydride.
These derivatization strategies enable the synthesis of a diverse library of compounds with modified physicochemical and pharmacological properties.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of secondary amines. The reaction proceeds in a one-pot fashion, involving the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.
Logical Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Benzylation
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-cyclohexyl-4-aminopiperidine-1-carboxylate.
Quantitative Data for N-Alkylation (Representative Examples)
| Alkylating Agent (Aldehyde) | Product | Yield (%) | Reference |
| Benzaldehyde | N-Benzyl derivative | ~85-95 | Adapted from similar reactions |
| Formaldehyde | N-Methyl derivative | ~80-90 | Adapted from similar reactions |
| Acetone | N-Isopropyl derivative | ~75-85 | Adapted from similar reactions |
N-Acylation
N-acylation is a straightforward method to introduce an acyl group to the secondary amine, forming a stable amide bond. This is typically achieved using a reactive carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.
Logical Workflow for N-Acylation
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the scale-up synthesis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The primary synthesis route detailed is reductive amination, a widely utilized and scalable method for C-N bond formation.[1] Two distinct protocols are presented: a classical chemical approach using a borohydride reducing agent and a biocatalytic approach employing an imine reductase (IRED) for a greener and more selective alternative.[2]
Chemical Synthesis Approach
The traditional chemical synthesis involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine to form an imine intermediate, which is subsequently reduced to the target secondary amine.[3][4] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, often providing high yields.[3]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for the reductive amination of N-substituted 4-piperidones.[3][4]
Materials and Equipment:
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[5][6]
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Large-scale reaction vessel with mechanical stirring, inert atmosphere (N₂ or Ar), and temperature control
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reaction vessel, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the vessel to achieve a concentration of 0.5-1.0 M. Stir the mixture until the starting material is fully dissolved.
-
Amine and Acid Addition: Add cyclohexylamine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C. The addition can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Materials | |
| Tert-butyl 4-oxopiperidine-1-carboxylate | 1.0 eq |
| Cyclohexylamine | 1.1 eq |
| Reagents | |
| Sodium triacetoxyborohydride (STAB) | 1.5 eq |
| Acetic Acid | 1.2 eq |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% (based on similar reactions[3]) |
Synthesis Workflow: Chemical Reductive Amination
Caption: Workflow for the chemical synthesis of this compound.
Biocatalytic Synthesis Approach
Biocatalytic reductive amination using imine reductases (IREDs) offers a sustainable and highly selective alternative to traditional chemical methods.[7] This approach operates in aqueous media under mild conditions and can lead to high enantioselectivity if a chiral center is formed.[2]
Experimental Protocol: Biocatalytic Reductive Amination
This protocol outlines a general procedure for the enzymatic reductive amination. Specific parameters may need optimization based on the chosen enzyme.
Materials and Equipment:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Cyclohexylamine
-
Imine Reductase (IRED)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Aqueous buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)
-
pH-stator or autotitrator
-
Temperature-controlled reaction vessel/bioreactor
-
Centrifugation and/or filtration equipment
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled bioreactor, prepare an aqueous buffer solution. Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme and Cofactor Addition: Add the IRED enzyme and NADPH to the buffer solution and stir gently to dissolve.
-
Substrate Addition: In a separate vessel, dissolve tert-butyl 4-oxopiperidine-1-carboxylate in a minimal amount of a water-miscible co-solvent if necessary. Add this solution and cyclohexylamine to the bioreactor.
-
Reaction Conditions: Maintain the reaction at a constant temperature (typically 30-40 °C) and pH (typically 7.0-8.5) using a pH-stator. Gentle agitation is required to keep the mixture homogeneous.
-
Reaction Monitoring: Monitor the reaction for product formation and substrate consumption using an appropriate analytical technique (e.g., HPLC).
-
Work-up: Once the reaction is complete, terminate it by removing the enzyme (e.g., by centrifugation or filtration).
-
Extraction: Extract the product from the aqueous phase using a suitable organic solvent (e.g., MTBE or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved by standard methods if required.
Quantitative Data Summary
| Parameter | Value |
| Substrates | |
| Tert-butyl 4-oxopiperidine-1-carboxylate | 1.0 eq |
| Cyclohexylamine | 1.5-3.0 eq |
| Biocatalyst | Imine Reductase (IRED) |
| Cofactor | NADPH with regeneration system |
| Solvent System | Aqueous buffer (e.g., K₃PO₄) |
| Reaction Temperature | 30-40 °C |
| Reaction pH | 7.0-8.5 |
| Reaction Time | 12-48 hours |
| Typical Yield | >90% (process dependent) |
Synthesis Pathway: Biocatalytic Reductive Amination
Caption: Biocatalytic cycle for the synthesis of the target compound using an imine reductase (IRED).
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 2. Reductive aminations by imine reductases: from milligrams to tons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 4. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]
- 7. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" purification by column chromatography
An Application Note on the Purification of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate using Column Chromatography
For researchers, scientists, and professionals in drug development, the purification of synthetic intermediates is a critical step in the drug discovery pipeline. This document provides a detailed protocol for the purification of this compound, a substituted piperidine derivative, using silica gel column chromatography. Piperidine scaffolds are common in many pharmaceutical agents, making robust purification methods for their derivatives highly valuable.[1]
Physicochemical Properties and Purification Strategy
This compound is a moderately polar compound with a molecular weight of 298.49 g/mol . The presence of the Boc-protecting group and the cyclohexyl group contributes to its non-polar character, while the secondary amine provides a site for polar interactions. This balance in polarity makes silica gel column chromatography an ideal purification method. The strategy involves using a non-polar mobile phase to first elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the desired compound, separating it from more polar impurities and unreacted starting materials. A common technique for purifying similar N-substituted piperidine derivatives is flash column chromatography utilizing a silica gel stationary phase and a solvent system as the mobile phase to separate components based on their polarity.[2]
Experimental Protocol
This protocol outlines the purification of crude this compound on a 50-gram scale. Adjustments may be necessary for different scales.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain
-
Glass chromatography column (4-5 cm diameter)
-
Fraction collection tubes
-
Rotary evaporator
Column Preparation
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the silica slurry into the chromatography column.[2] Open the stopcock to allow the solvent to drain, collecting it for reuse, while continuously tapping the column to ensure even packing and remove air bubbles.[2]
-
Equilibration: Once the silica has settled, pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.[2] The solvent level should not drop below the top of the silica bed.[2]
Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimum volume of the initial mobile phase. Carefully pipette the solution onto the top of the silica bed.[2]
Elution and Fraction Collection
-
Initial Elution: Begin eluting with a low polarity mobile phase (e.g., 5% EtOAc in Hexanes) to remove non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
5% EtOAc in Hexanes (2 column volumes)
-
10% EtOAc in Hexanes (5 column volumes)
-
20% EtOAc in Hexanes (5 column volumes)
-
30% EtOAc in Hexanes (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions of approximately 20-30 mL in test tubes.[2]
Analysis of Fractions
-
TLC Monitoring: Spot each fraction, or every few fractions, on a TLC plate.[2]
-
Development: Develop the TLC plate in a suitable solvent system (e.g., 30% EtOAc in Hexanes).
-
Visualization: Visualize the spots under a UV lamp if applicable, and then stain with potassium permanganate to visualize the amine-containing compounds.
-
Pooling and Concentration: Combine the fractions that contain the pure product, as determined by TLC. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the key parameters for the described column chromatography purification.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 5 cm diameter, 50 cm length |
| Crude Sample Load | ~5 g |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (5% to 30%) |
| Elution Mode | Gradient |
| Flow Rate | ~10-15 mL/min |
| Detection Method | TLC with KMnO4 stain |
| Expected Product Rf | ~0.4 in 30% EtOAc/Hexanes |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Crystallization of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity and crystalline form of this compound are critical for its stability, handling, and performance in subsequent reactions. The following sections detail established crystallization techniques applicable to piperidine derivatives and Boc-protected amines, enabling the user to develop a robust crystallization process.
Introduction
This compound is a bifunctional molecule featuring a piperidine ring, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group and the cyclohexylamino moiety influences the compound's polarity and solubility, which are key factors in developing a successful crystallization strategy. The primary goal of crystallization is to obtain a high-purity, stable, and crystalline solid from a crude reaction mixture or an amorphous solid. The techniques outlined below are standard in organic chemistry and have been successfully applied to analogous structures.[1][2][3]
Data Presentation
Due to the lack of specific literature data for the target compound, the following tables are provided as templates for researchers to systematically record their experimental findings. This structured approach will facilitate the optimization of the crystallization protocol.
Table 1: Solvent Screening for Single-Solvent Crystallization
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., oiling out, color) |
| e.g., Isopropanol | ||||
| e.g., Acetonitrile | ||||
| e.g., Ethanol | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Toluene |
Table 2: Solvent/Anti-Solvent System Screening
| "Good" Solvent | "Poor" Solvent (Anti-Solvent) | Ratio (Good:Poor) | Yield (%) | Purity (%) | Observations |
| e.g., Ethyl Acetate | e.g., Hexane | ||||
| e.g., Dichloromethane | e.g., Pentane | ||||
| e.g., Acetone | e.g., Water | ||||
| e.g., Methanol | e.g., Diethyl Ether |
Experimental Protocols
The following protocols are generalized for piperidine derivatives and Boc-protected compounds and should be adapted based on the results of the solvent screening experiments.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward crystallization method.[1][4] It relies on the principle that the compound is significantly more soluble in a given solvent at a higher temperature than at a lower temperature.
Methodology:
-
Solvent Selection: In separate small test tubes, assess the solubility of a small amount (10-20 mg) of crude this compound in various solvents (e.g., isopropanol, ethanol, acetonitrile). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is sparingly soluble to induce precipitation.[1][5]
Methodology:
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature and a miscible "poor" solvent in which the compound has very low solubility. Common systems for Boc-protected compounds include ethyl acetate/hexane and dichloromethane/pentane.[5]
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature with stirring.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Clarification (Optional but Recommended): If persistent turbidity is observed, add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures that crystallization occurs from a saturated solution rather than a rapid precipitation.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable for solubility.
-
Cooling and Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation for High-Quality Crystals
This method is particularly suited for obtaining high-quality single crystals, for example, for X-ray crystallographic analysis.[1]
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.
-
Dissolution: Dissolve the purified compound in the selected solvent in a vial or beaker.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for the slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free location and allow it to stand for several days to weeks. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation: Carefully decant the mother liquor and dry the resulting crystals.
Protocol 4: Crystallization by Seeding
For compounds that tend to form supersaturated solutions or oils, adding a seed crystal can induce crystallization.[6][7]
Methodology:
-
Preparation of a Saturated Solution: Prepare a saturated or nearly saturated solution of the compound using one of the methods described above (e.g., a cooled solution from Protocol 1 or a solution with anti-solvent from Protocol 2).
-
Seeding: Add a single, small, well-formed crystal of pure this compound (if available from a previous successful crystallization) to the solution.
-
Incubation: Allow the solution to stand undisturbed. The seed crystal will act as a nucleation site for crystal growth.
-
Isolation: Once a sufficient amount of crystals has formed, they can be isolated, washed, and dried as previously described.
Visualizations
The following diagrams illustrate the workflows for the described crystallization techniques.
Caption: Workflow for Single-Solvent Cooling Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Purity Assessment of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for assessing the purity of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust quality control procedures.
Overview of Analytical Methodologies
The purity of this compound is crucial for ensuring the quality, safety, and efficacy of downstream products. A multi-pronged analytical approach is recommended to identify and quantify the main component and potential impurities. The primary techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds like N-Boc protected piperidine derivatives. A reversed-phase method is typically employed for the separation and quantification of the target compound and related impurities.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks detected in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.
Experimental Protocol: GC-MS
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
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Dichloromethane (GC grade) or other suitable solvent
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 20:1) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 40-500 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
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Ensure the sample is fully dissolved. Sonication may be used if necessary.
Data Analysis: Purity is assessed by the relative peak area of the main component. The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities are identified by comparing their mass spectra with library databases (e.g., NIST).
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound and to detect any structurally related impurities.
Experimental Protocol: NMR
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
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Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
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Add a small amount of TMS if not already present in the solvent.
Data Acquisition:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| tert-Butyl C(CH₃)₃ | - | ~79.5 |
| Piperidine CH₂ (axial & equatorial) | 1.2-2.0 (m) & 2.6-4.2 (m) | ~30-50 |
| Piperidine CH | ~2.5-3.0 (m) | ~50-60 |
| Cyclohexyl CH₂ | 1.0-2.0 (m) | ~25-35 |
| Cyclohexyl CH | ~2.4-2.8 (m) | ~55-65 |
Data Analysis: The purity is estimated by comparing the integrals of the signals corresponding to the target compound with those of any impurity signals. The absence of unexpected signals is indicative of high purity.
Summary of Quantitative Data
The following table summarizes the expected outcomes for the purity assessment of this compound.
| Analytical Method | Parameter | Expected Result |
| HPLC | Purity (Area %) | ≥ 98% |
| GC-MS | Purity (Area %) | ≥ 98% |
| ¹H NMR | Structural Conformance | Spectrum consistent with proposed structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 283.24 |
Common Impurities
Potential impurities may arise from starting materials or by-products of the synthesis. These can include:
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Unreacted starting materials: 4-aminopiperidine or cyclohexanone.
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Deprotected product: 4-(cyclohexylamino)piperidine.
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By-products from side reactions.
The analytical methods described above should be capable of detecting and quantifying these and other potential impurities.
Application Notes and Protocols: Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate as a versatile scaffold in solid-phase organic synthesis (SPOS). The protocols detailed below are designed for the generation of diverse chemical libraries, a critical process in modern drug discovery. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, and its derivatization on a solid support allows for the rapid and efficient synthesis of a multitude of analogues for high-throughput screening.
The methodologies described herein focus on the immobilization of the piperidine scaffold onto a solid support and its subsequent elaboration through common synthetic transformations such as acylation and reductive amination. These procedures are amenable to automation and parallel synthesis, facilitating the production of compound libraries for lead discovery and optimization.
Application 1: Solid-Phase Synthesis of N-Acyl and N-Sulfonyl Piperidine Derivatives
This application details the use of resin-bound this compound for the synthesis of a library of N-acyl and N-sulfonyl piperidine derivatives. The secondary amine of the cyclohexylamino group serves as a handle for diversification.
Experimental Protocol: Immobilization and Acylation/Sulfonylation
1. Resin Preparation and Swelling:
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Place 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in a fritted syringe.
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Wash the resin with dichloromethane (DCM) (3 x 10 mL).
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Swell the resin in DCM (10 mL) for 20 minutes with gentle agitation.
2. Immobilization of the Piperidine Scaffold:
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Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (2.5 eq, 4.0 mmol, 1.11 g) and diisopropylethylamine (DIPEA) (5.0 eq, 8.0 mmol, 1.4 mL) in dry DCM (15 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 16 hours.
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To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for 30 minutes.
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Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
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Dry the resin under vacuum.
3. Boc Deprotection:
-
Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
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Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (3 x 10 mL), and DCM (3 x 10 mL).
4. Library Synthesis: Parallel Acylation and Sulfonylation:
-
Distribute the resin into separate reaction vessels.
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To each vessel, add a solution of the corresponding carboxylic acid or sulfonyl chloride (3.0 eq) and a suitable coupling agent/base (e.g., HATU/DIPEA for acids, or pyridine for sulfonyl chlorides) in DMF.
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Agitate the reactions at room temperature for 12 hours.
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Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
5. Cleavage from Resin:
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Treat the resin with a solution of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) for 2 hours.
-
Collect the filtrate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
Quantitative Data Summary
| Compound ID | R-Group | Yield (%) | Purity (%) |
| 1a | Benzoyl | 85 | >95 |
| 1b | Acetyl | 92 | >98 |
| 1c | Phenylsulfonyl | 81 | >95 |
| 1d | 4-Toluoyl | 88 | >96 |
Yields are calculated based on the initial loading of the resin. Purity was determined by analytical HPLC-MS.
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of N-acyl and N-sulfonyl piperidine derivatives.
Application 2: Solid-Phase Synthesis of N-Alkyl Piperidine Derivatives via Reductive Amination
This application demonstrates the diversification of the resin-bound piperidine scaffold through reductive amination to generate a library of N-alkyl derivatives. This method is particularly useful for introducing a wide range of substituents.
Experimental Protocol: Immobilization and Reductive Amination
1. Resin Preparation and Immobilization:
-
Follow steps 1 and 2 from the protocol for Application 1.
2. Boc Deprotection:
-
Follow step 3 from the protocol for Application 1.
3. Library Synthesis: Parallel Reductive Amination:
-
Swell the deprotected resin in a 1% acetic acid solution in DMF.
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Distribute the resin into separate reaction vessels.
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To each vessel, add a solution of the corresponding aldehyde or ketone (5.0 eq) in 1% acetic acid/DMF.
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Agitate for 1 hour.
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Add sodium triacetoxyborohydride (10.0 eq) and agitate at room temperature for 24 hours.
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Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
4. Cleavage from Resin:
-
Follow step 5 from the protocol for Application 1.
Quantitative Data Summary
| Compound ID | R-Group (from Aldehyde) | Yield (%) | Purity (%) |
| 2a | Benzyl | 78 | >95 |
| 2b | 4-Methoxybenzyl | 75 | >94 |
| 2c | Cyclohexylmethyl | 82 | >96 |
| 2d | Butyl | 85 | >97 |
Yields are calculated based on the initial loading of the resin. Purity was determined by analytical HPLC-MS.
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of N-alkyl piperidine derivatives via reductive amination.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical relationship between the two synthetic applications, starting from a common resin-bound intermediate.
Caption: Divergent solid-phase synthesis strategy from a common piperidine intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. It provides troubleshooting advice and frequently asked questions to address common issues encountered during this reductive amination reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing an unexpected, less polar spot on my TLC plate during the synthesis. What could it be?
A1: An unexpected, less polar spot (higher Rf value) on your TLC plate is likely the tertiary amine byproduct, tert-butyl 4-(dicyclohexylamino)piperidine-1-carboxylate . This occurs when the desired secondary amine product reacts with another molecule of the starting ketone, N-Boc-4-piperidone, that is still present in the reaction mixture.
Troubleshooting Steps:
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Control Stoichiometry: Ensure you are not using a large excess of the N-Boc-4-piperidone. A slight excess of cyclohexylamine can help minimize the formation of the tertiary amine.
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Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting ketone is consumed, the reaction should be quenched to prevent further reaction of the product.
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Stepwise Addition: Consider a two-step procedure where the imine is pre-formed by stirring N-Boc-4-piperidone and cyclohexylamine together before adding the reducing agent. This can significantly reduce the amount of unreacted ketone available for the side reaction.
Q2: My reaction has a significant amount of a more polar byproduct that is difficult to remove. What is this impurity?
A2: A more polar byproduct (lower Rf value) is often tert-butyl 4-hydroxypiperidine-1-carboxylate . This impurity results from the direct reduction of the starting ketone, N-Boc-4-piperidone, by the reducing agent before it can react with the cyclohexylamine to form the imine.
Troubleshooting Steps:
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Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the ketone. Milder and more selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred for reductive aminations as they are less likely to reduce the ketone starting material.
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Reaction Conditions: Ensure that the imine formation is favored before the reduction step. If using a one-pot method, adding the reducing agent after a period of stirring the ketone and amine together can be beneficial. Maintaining a slightly acidic pH can also promote imine formation.
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Temperature Control: Running the reaction at a controlled, lower temperature can sometimes reduce the rate of ketone reduction.
Q3: The yield of my reaction is low, and I have a mixture of products. How can I improve the outcome?
A3: Low yields and product mixtures in reductive aminations often stem from a combination of the side reactions mentioned above and incomplete reaction.
Troubleshooting Steps:
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Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. Anhydrous solvents are generally preferred as water can inhibit imine formation.
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pH Adjustment: The pH of the reaction can be critical. A slightly acidic medium (pH 5-6) often facilitates imine formation without significantly decomposing the reactants or the product. A small amount of acetic acid can be used as a catalyst.
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Purification Strategy: If a mixture of products is unavoidable, careful column chromatography is typically required for purification. The polarity differences between the desired product, the tertiary amine byproduct, and the alcohol byproduct are usually sufficient for separation on silica gel.
Data Presentation: Potential Byproducts and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical TLC Rf (relative) | Identification Notes |
| This compound | C₁₆H₃₀N₂O₂ | 282.43 | Baseline | Desired Product. |
| tert-Butyl 4-(dicyclohexylamino)piperidine-1-carboxylate | C₂₂H₄₀N₂O₂ | 364.57 | Higher (Less Polar) | Over-alkylation product. Can be identified by a higher mass in MS and the absence of an N-H proton in ¹H NMR. |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Lower (More Polar) | Result of ketone reduction. Can be identified by a lower mass in MS and the presence of a characteristic O-H stretch in the IR spectrum and a broad signal in the ¹H NMR spectrum. |
| N-Boc-4-piperidone (Unreacted Starting Material) | C₁₀H₁₇NO₃ | 199.25 | Varies | Presence indicates an incomplete reaction. |
Experimental Protocols
1. Thin Layer Chromatography (TLC) for Reaction Monitoring
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Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted based on the separation observed.
-
Visualization:
-
UV light (254 nm) if the compounds are UV active.
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Staining with potassium permanganate (KMnO₄) solution followed by gentle heating. Amines typically show up as yellow-brown spots.
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Staining with ninhydrin solution (for primary/secondary amines) followed by heating.
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2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the compounds lack a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of all components.
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MS Detector: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Analyze the fragmentation patterns to identify the structures of the eluting peaks. The molecular ion peak (M⁺) will be indicative of the molecular weight of each component.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR:
-
Desired Product: Look for signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), the cyclohexyl protons, the piperidine protons, and the N-H proton (which may be a broad signal).
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Tertiary Amine Byproduct: The N-H signal will be absent. You will observe signals for two cyclohexyl groups.
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Alcohol Byproduct: Look for a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH), and a broad signal for the OH proton.
-
-
¹³C NMR: The number of signals will correspond to the number of unique carbons in each molecule, providing further structural confirmation.
Visualizations
Caption: Synthetic pathway and formation of major byproducts.
Caption: Troubleshooting workflow for byproduct identification.
Technical Support Center: Synthesis of tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals improve the reaction yield and address common issues encountered during the synthesis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination reaction. This involves reacting tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine in the presence of a suitable reducing agent.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
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Inefficient Imine Formation: The initial formation of the iminium intermediate is crucial. Ensure your reaction conditions facilitate this step.
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Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.
-
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Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.
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Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for its mildness and selectivity. Ensure you are using a sufficient excess (typically 1.5 to 2.0 equivalents).
-
-
Reaction Time and Temperature: The reaction may not be reaching completion.
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Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
-
Solvent Choice: The solvent can significantly impact reaction efficiency.
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Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for this reaction.
-
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
A3: A common side product is the dialkylated amine, where the product amine reacts with another molecule of the ketone starting material.
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Solution: To minimize this, slowly add the reducing agent to the reaction mixture containing the ketone and the amine. This keeps the concentration of the reducing agent low initially, favoring the formation of the desired mono-alkylated product.
Q4: How can I effectively monitor the progress of the reaction?
A4: TLC is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials (ketone and amine) from the product. The product should have a different Rf value. Staining with potassium permanganate can help visualize the spots. LC-MS is a more definitive method to track the disappearance of reactants and the appearance of the desired product mass.
Q5: What is the recommended work-up procedure for this reaction?
A5: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of this compound.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Reducing Agent | Sodium Borohydride | Moderate | Sodium Triacetoxyborohydride | High | STAB is milder and more selective for iminium ion reduction, reducing side reactions. |
| Acid Catalyst | None | Low | Acetic Acid (catalytic) | High | Catalyzes the formation of the iminium intermediate, a key step in the reaction. |
| Solvent | Tetrahydrofuran (THF) | Moderate | Dichloromethane (DCM) | High | DCM is generally a better solvent for imine formation and the subsequent reduction in this reaction. |
| Temperature | 0 °C to Room Temp | Moderate | Room Temperature | High | While initial cooling can control the reaction rate, maintaining room temperature often ensures completion. |
Experimental Protocols
Key Experiment: Reductive Amination Synthesis
This protocol details the synthesis of this compound via reductive amination.
Materials:
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Cyclohexylamine
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Sodium triacetoxyborohydride (STAB)
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Acetic Acid
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add cyclohexylamine (1.1 eq).
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Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
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Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
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In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
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Slowly add the STAB slurry to the reaction mixture over 30 minutes.
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Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway
Caption: Reductive amination pathway for synthesis.
Troubleshooting Workflow
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Acylation of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the acylation of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acylation of this compound?
The most prevalent side reaction is diacylation , where the secondary amine is acylated twice to form an unstable imide-like intermediate, which may lead to downstream impurities. Due to the steric hindrance from the cyclohexyl group and the piperidine ring, this reaction can be competitive with the desired mono-acylation, especially under forcing conditions. Other potential side reactions include racemization if the acylating agent has a chiral center, and side reactions involving the Boc-protecting group under harsh acidic or basic conditions, although the Boc group is generally stable under standard acylation conditions.
Q2: How does steric hindrance from the cyclohexyl and piperidine groups affect the acylation reaction?
The bulky cyclohexyl and piperidine moieties create significant steric hindrance around the nitrogen atom. This can decrease the nucleophilicity of the secondary amine, slowing down the rate of the desired acylation reaction. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more reactive acylating agents) may be required, which in turn can increase the likelihood of side reactions like diacylation.
Q3: What is the role of the base in the acylation of this substrate, and which bases are recommended?
A base is crucial in acylation reactions to neutralize the acidic byproduct generated (e.g., HCl from an acyl chloride or a carboxylic acid from an anhydride). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. For sterically hindered amines like this compound, non-nucleophilic, hindered bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended. These bases can effectively scavenge the acid byproduct without competing with the substrate as a nucleophile.
Q4: Can coupling reagents be used for the acylation of this sterically hindered amine?
Yes, for particularly challenging acylations, especially with carboxylic acids, peptide coupling reagents are often more effective than traditional acyl chlorides or anhydrides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA, can facilitate amide bond formation under milder conditions, potentially reducing side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Acylated Product | 1. Insufficient reactivity of the acylating agent. 2. Steric hindrance. 3. Protonation of the starting amine. 4. Poor quality of reagents or solvent. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 2. For carboxylic acids, use a coupling reagent like HATU or convert the carboxylic acid to an acyl fluoride. 3. Increase the reaction temperature or prolong the reaction time, monitoring carefully for side product formation. 4. Ensure a sufficient amount of a suitable non-nucleophilic base (e.g., DIPEA) is used. 5. Use fresh, anhydrous reagents and solvents. |
| Formation of a Significant Amount of Diacylation Product | 1. Excess of acylating agent. 2. High reaction temperature or prolonged reaction time. 3. Use of a highly reactive acylating agent. | 1. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Consider using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride). 4. Add the acylating agent slowly to the reaction mixture. |
| Reaction Stalls Before Completion | 1. Incomplete neutralization of acidic byproduct. 2. Decomposition of reagents. | 1. Add an additional equivalent of the non-nucleophilic base. 2. Ensure all reagents are of high quality and were stored correctly. |
| Presence of Unknown Impurities | 1. Side reactions with the solvent. 2. Decomposition of the starting material or product. | 1. Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). 2. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. 3. Ensure appropriate work-up and purification procedures are followed. |
Data Presentation
Table 1: Influence of Reaction Parameters on Acylation Outcome for Sterically Hindered Secondary Amines (Qualitative)
| Parameter | Condition | Expected Impact on Desired Product Yield | Expected Impact on Diacylation |
| Acylating Agent | Acyl Chloride > Acid Anhydride > Carboxylic Acid + Coupling Agent | Higher reactivity can increase yield but also side reactions. | Higher |
| Base | Non-nucleophilic (e.g., DIPEA) vs. Nucleophilic (e.g., Pyridine) | Higher with non-nucleophilic base. | Lower with non-nucleophilic base. |
| Temperature | Elevated vs. Room Temperature/0°C | May increase rate and yield. | Significantly increases. |
| Stoichiometry | >1.5 eq. Acylating Agent vs. 1.05-1.2 eq. | Can drive reaction to completion. | Substantially increases. |
Experimental Protocols
Protocol 1: Standard Acylation with an Acyl Chloride
This protocol is suitable for routine acylation of this compound with a moderately reactive acyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation of a Carboxylic Acid using HATU
This protocol is recommended for acylations with carboxylic acids, particularly when Protocol 1 gives low yields.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous dimethylformamide (DMF, 0.1-0.5 M).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Addition of Amine: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Logical relationships influencing side reactions in the acylation of sterically hindered secondary amines.
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" stability and storage conditions
Investigating Compound Stability
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Technical Support Center: tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a common intermediate in pharmaceutical development. The primary synthetic route discussed is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method is a one-pot reductive amination. This involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent to yield the desired secondary amine.
Q2: Which reducing agents are suitable for this reaction?
A2: Several reducing agents can be used, with the choice depending on the specific reaction conditions and the desired reactivity. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][2] NaBH(OAc)₃ is often preferred as it is mild and selective for the iminium ion over the starting ketone.
Q3: What are the starting materials for this synthesis?
A3: The key starting materials are tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone) and cyclohexylamine.[3][4][5][6]
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include the reduction of the starting ketone by the reducing agent before imine formation, over-alkylation of the amine product, and catalyst deactivation by the amine substrate or product.[1] The formation of byproducts can also occur if the reaction is left for a prolonged time.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Incomplete Imine Formation
-
Troubleshooting: The formation of the imine intermediate is an equilibrium reaction.[1] To drive the reaction forward, it is often beneficial to remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. A catalytic amount of acid, such as p-toluenesulfonic acid, can also facilitate imine formation.[8]
Possible Cause 2: Ineffective Reduction
-
Troubleshooting: The choice and handling of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is sensitive to water and should be handled in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is more stable in protic solvents like methanol (MeOH) and its reactivity is pH-dependent.[1][9] For less reactive substrates, the addition of a Lewis acid such as ZnCl₂ may improve the yield.[2]
-
Sodium Borohydride (NaBH₄): As NaBH₄ can reduce the starting ketone, it should only be added after sufficient time has been allowed for complete imine formation.[2][8]
-
Possible Cause 3: Degradation of Starting Materials or Product
-
Troubleshooting: Ensure the purity of your starting materials. The stability of the Boc-protecting group can be sensitive to strongly acidic conditions. Maintain a controlled temperature throughout the reaction, as excessive heat can lead to decomposition.
Issue 2: Presence of Impurities in the Final Product
Possible Cause 1: Unreacted Starting Materials
-
Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials. If the reaction has stalled, consider adding a slight excess of one of the reactants (typically the amine) or a fresh portion of the reducing agent.
Possible Cause 2: Formation of Byproducts
-
Troubleshooting: Byproduct formation can be minimized by optimizing reaction conditions. This includes controlling the reaction temperature, minimizing reaction time, and ensuring the appropriate stoichiometry of reagents. Purification of the crude product is often necessary. Column chromatography is a common method for removing impurities.[10]
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
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To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add cyclohexylamine (1.0-1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stoichiometry | ||
| tert-butyl 4-oxopiperidine-1-carboxylate | 1.0 eq | Limiting reagent. |
| Cyclohexylamine | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| Reducing Agent | 1.2 - 1.5 eq | An excess is generally required to ensure complete reduction. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | Exothermic reactions may require initial cooling. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Solvent | Anhydrous DCM, DCE, or THF | Choice of solvent can depend on the reducing agent used.[2] |
Visualizations
Caption: Reductive Amination Pathway.
Caption: Troubleshooting Failed Reactions.
Caption: Key Reaction Parameters.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]
- 4. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the chromatographic purification of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound via column chromatography.
Problem: The compound is streaking or tailing significantly on the TLC plate.
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Cause: This is a common issue for amine-containing compounds. The basic secondary amine in your molecule is likely interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to poor separation and broad peaks during column chromatography.
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Solution:
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Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent system. Triethylamine (TEA) at 0.5-2% (v/v) is a common and effective choice.[1][2] An alternative is to use a small percentage of ammonia in methanol as the polar component of your mobile phase.[2]
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Solvent System Check: Ensure the chosen solvent system is appropriate for your compound's polarity. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.
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Problem: The compound does not move from the baseline on the TLC plate (Rf = 0).
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Cause: The solvent system (mobile phase) is not polar enough to move the compound up the stationary phase.
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Solution:
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Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 Hexanes:Ethyl Acetate system, try 8:2 or 7:3.
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Change Polar Solvent: If increasing the proportion of your current polar solvent is ineffective, switch to a more polar solvent. For instance, you could try dichloromethane/methanol mixtures. A common "flush" solvent for highly polar compounds is 10-20% methanol in dichloromethane, which can be used to ensure your compound can elute.[2]
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Problem: The compound runs with the solvent front on the TLC plate (Rf = 1).
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Cause: The solvent system is too polar for your compound.
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Solution:
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Decrease Eluent Polarity: Increase the proportion of the non-polar solvent in your mobile phase. For example, if you are using a 1:1 Hexanes:Ethyl Acetate system, try 3:1 or 4:1.
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Change Non-Polar Solvent: While less common, ensuring you are using an appropriate non-polar solvent is important. Hexanes or heptane are standard choices.
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Problem: After running the column, the yield of the purified compound is very low.
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Cause: This could be due to several factors:
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Irreversible Adsorption: The basic nature of the piperidine nitrogen can lead to strong, sometimes irreversible, binding to the acidic silica gel.[1]
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Compound Degradation: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to highly acidic conditions.[1] Although silica gel is only weakly acidic, prolonged exposure can potentially lead to some degradation.
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Improper Fraction Collection: The compound may have eluted in a very broad band, leading to dilute fractions that were not identified and collected.
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Solution:
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Deactivate Silica Gel: Always add a basic modifier like triethylamine (0.1-1% v/v) to your mobile phase to minimize strong interactions and improve recovery.[1]
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TLC Analysis is Key: Before running the column, ensure you have a solvent system that gives your product a clear spot with an Rf value between 0.2 and 0.4.[1][3] This provides the best chance for good separation and recovery.
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Dry Loading: If your compound has poor solubility in the starting eluent, consider dry-loading. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder to load onto the column.
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Monitor Elution Carefully: Collect smaller fractions and monitor them diligently using TLC to identify all fractions containing your product.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for most compounds of this type is a mixture of hexanes and ethyl acetate.[3] Begin with a ratio of 80:20 hexanes:ethyl acetate and adjust the polarity as needed.[1] Given the amine functionality, it is highly recommended to add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing.[1]
Q2: How do I choose the optimal solvent system for my column based on TLC results?
A2: The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[1][2] This Rf range typically provides the best separation from impurities.
Q3: Can I use a gradient elution for my column?
A3: Yes, a gradient elution is often very effective. Start with a less polar solvent system that allows for the elution of non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your target compound, followed by more polar impurities. For example, you could start with 95:5 Hexanes:EtOAc and gradually increase to 70:30 Hexanes:EtOAc.
Q4: My compound is not visible under a UV lamp. How can I visualize it on a TLC plate?
A4: While the Boc-protecting group may offer some UV activity, if the compound is not visible, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain or a ninhydrin stain are often effective for visualizing amine-containing compounds.
Q5: How should I prepare and pack my chromatography column?
A5: Proper column packing is crucial for good separation. A "slurry packing" method is generally reliable. Mix your silica gel with the initial, non-polar eluent to form a slurry. Pour this slurry into your column and allow it to settle, ensuring an even and compact bed. Gently tap the column to remove any air bubbles. Always keep the solvent level above the top of the silica to prevent cracking of the stationary phase.
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System Components | Ratio (v/v/v) | Modifier | Target Rf | Notes |
| Hexanes / Ethyl Acetate | 80 / 20 | ~1% Triethylamine | 0.2 - 0.4 | A standard starting point. Adjust ratio to achieve target Rf.[1][3] |
| Dichloromethane / Methanol | 95 / 5 | ~1% Triethylamine | 0.2 - 0.4 | A more polar option if the compound has low Rf in Hex/EtOAc. |
| Acetone / n-Hexane | 30 / 70 | ~1% Triethylamine | 0.2 - 0.4 | An alternative polar/non-polar combination. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
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Prepare Sample: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems (see Table 1 for suggestions). Add a small amount of the chosen eluent (enough to cover the bottom 0.5 cm) and a piece of filter paper to saturate the chamber atmosphere.
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Spot TLC Plate: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
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Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by dipping the plate in a suitable stain (e.g., potassium permanganate).
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Analyze: Calculate the Rf value for your target compound in each solvent system. The optimal system will give an Rf between 0.2 and 0.4 and show good separation from any impurities.[1]
Visualizations
Caption: Workflow for optimizing a chromatography solvent system.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" preventing racemization during synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, with a focus on preventing side reactions and ensuring high product purity.
Frequently Asked Questions (FAQs)
Q1: I am concerned about racemization during the synthesis of this compound. How can I prevent this?
A1: It is a common point of confusion, but this compound is an achiral molecule, meaning it does not have enantiomers and therefore cannot undergo racemization. The concern likely pertains to ensuring the chemical purity and avoiding side products that may be difficult to remove. This guide will address common issues that can affect the quality of your final product. If you are using substituted chiral piperidones or cyclohexylamines, then diastereoselectivity would be a key consideration.
Q2: What is the most common and reliable method for synthesizing this compound?
A2: The most widely used and dependable method is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine. This is typically a one-pot reaction where an imine intermediate is formed and then reduced in situ to the desired secondary amine.
Q3: Which reducing agent is best suited for this reductive amination?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the preferred reducing agent.[1][2][3] It is mild and exhibits excellent selectivity for reducing the intermediate iminium ion over the starting ketone.[1][4] This selectivity minimizes the formation of the corresponding alcohol byproduct. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally safer as it avoids the generation of toxic cyanide byproducts.[1]
Q4: What are the optimal reaction conditions for this synthesis?
A4: The reaction is typically performed in an aprotic solvent, with 1,2-dichloroethane (DCE) being the most common choice.[2][4] Tetrahydrofuran (THF) can also be used.[2] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the imine intermediate.[2][4] Reactions are generally conducted at room temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete imine formation. 2. Inactive or degraded reducing agent. 3. Suboptimal reaction time or temperature. 4. Water sensitivity of the reducing agent (STAB).[1][3] | 1. Add a catalytic amount of acetic acid to promote imine formation.[4] 2. Use a fresh bottle of sodium triacetoxyborohydride. 3. Allow the reaction to stir at room temperature for a sufficient period (e.g., 12-24 hours) and monitor by TLC or LC-MS. 4. Ensure anhydrous conditions by using dry solvents and glassware. |
| Presence of Unreacted Starting Material (Ketone) | 1. Insufficient amount of cyclohexylamine or reducing agent. 2. The reducing agent was consumed by moisture. | 1. Use a slight excess (1.1-1.2 equivalents) of cyclohexylamine and the reducing agent. 2. Ensure all reagents and solvents are anhydrous. |
| Formation of Dialkylation Product (Tertiary Amine) | The primary amine product reacts with another molecule of the ketone. | While the rate of this reaction is generally slow, it can be minimized by using a stoichiometric amount or only a slight excess of the ketone.[4] A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can also be employed.[2] |
| Difficulty in Product Purification | The product may be contaminated with unreacted starting materials or byproducts from the reducing agent. | 1. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to quench the reaction and remove acidic components. 2. Extract the product into an organic solvent. 3. Purify by column chromatography on silica gel if necessary. |
Experimental Protocols
Key Experiment: Reductive Amination Synthesis
This protocol outlines the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials:
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tert-Butyl 4-oxopiperidine-1-carboxylate
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Cyclohexylamine
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE), anhydrous
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).
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Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).
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Add cyclohexylamine (1.1 eq) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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In portions, carefully add sodium triacetoxyborohydride (1.2 eq). A slight exotherm may be observed.
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Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with additional DCE or another suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Condition | Typical Yield | Reference |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | High | [2] |
| Solvent | 1,2-Dichloroethane (DCE) | High | [2][4] |
| Catalyst | Acetic Acid | Recommended for ketones | [2][4] |
| Temperature | Room Temperature | Standard | N/A |
| Workup | Aqueous basic quench | Standard | N/A |
Visualizations
Caption: Synthesis and troubleshooting workflow.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to successfully synthesize this compound while avoiding common pitfalls that can compromise product purity and yield.
References
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" catalyst selection for reductive amination
Welcome to the technical support center for the synthesis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate . This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing this reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended catalyst/reducing agent for the reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate with cyclohexanone?
A1: For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the most widely recommended reducing agent.[1][2][3] It is favored for its high selectivity in reducing the intermediate iminium ion much faster than it reduces the starting ketone, allowing for a convenient one-pot procedure.[3] Its mild and non-toxic nature makes it a safer alternative to other reagents like sodium cyanoborohydride.[2]
Q2: Are there other viable catalysts or reducing agents for this reaction?
A2: Yes, several other methods can be employed:
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Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination that is effective but highly toxic.[2][4] It is typically used in protic solvents like methanol (MeOH).[1]
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Sodium Borohydride (NaBH₄): A more economical but less selective reagent. It can reduce the starting cyclohexanone, so the imine formation must be complete before its addition.[1][5] This is often done as a two-step process.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), or Raney Nickel) is a cost-effective and green option, particularly for large-scale synthesis.[4][6]
Q3: What are the recommended solvents for this reaction, particularly when using STAB?
A3: Sodium triacetoxyborohydride is sensitive to water and not highly compatible with protic solvents like methanol.[1] Therefore, anhydrous aprotic solvents are preferred. The most common choices are:
Q4: Is an acid catalyst necessary for the reaction?
A4: The formation of the imine/iminium ion intermediate is the rate-limiting step and is catalyzed by acid.[7] When using STAB, adding a catalytic amount of acetic acid (AcOH) is common practice to accelerate imine formation.[2][3] However, STAB itself is often sufficient as it releases acetic acid upon any minor hydrolysis.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting amine (tert-butyl 4-aminopiperidine-1-carboxylate) and the formation of a new, less polar spot corresponding to the product.
Catalyst and Reducing Agent Comparison
The following table summarizes the typical conditions and considerations for common reducing agents used in the synthesis of this compound.
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Mild & Selective | High selectivity for iminium ions; enables one-pot reaction; low toxicity.[2][3] | Water-sensitive; higher reagent cost.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Mild & Selective | Water-tolerant; selective for iminium ions at neutral pH.[1][4] | Highly toxic (potential release of HCN gas); product can be contaminated with cyanide.[4] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Highly Reactive | Low cost; readily available. | Can reduce the starting ketone; typically requires a two-step process (imine formation then reduction).[1][8] |
| Catalytic Hydrogenation (H₂ with Pd/C, PtO₂) | MeOH, EtOH, EtOAc | N/A | "Green" method with water as the only byproduct; ideal for scale-up; economical.[6] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups. |
Troubleshooting Guide
Problem 1: The reaction is slow or incomplete. I still see starting amine after 24 hours.
| Possible Cause | Suggested Solution |
| Inefficient imine/iminium ion formation. | This is a common issue, especially with ketones.[9] Add 1-2 equivalents of glacial acetic acid to the reaction mixture to catalyze imine formation.[2][7] |
| Water in the reaction. | Water can inhibit the formation of the iminium ion.[9] Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or dry them over molecular sieves. |
| Insufficient reducing agent. | The STAB or other borohydride reagent may have degraded due to improper storage. Use a fresh bottle of the reducing agent or add a larger excess (e.g., 1.5-2.0 equivalents). |
| Steric hindrance. | Cyclohexanone and the 4-substituted piperidine may have some steric bulk. Gently heating the reaction mixture (e.g., to 40 °C) can sometimes improve the reaction rate.[7] |
Problem 2: I am observing a significant amount of a byproduct.
| Possible Cause | Suggested Solution |
| Reduction of cyclohexanone. | If using NaBH₄, it may be reducing the ketone before the imine can form.[8] Ensure the imine is fully formed (monitor by NMR or IR if possible) before adding the NaBH₄.[5] Alternatively, switch to a more selective reagent like STAB.[3] |
| Dialkylation of the amine. | While the product is a secondary amine and less reactive, it is possible for it to react with another molecule of cyclohexanone. This is rare but can be minimized by using a 1:1 stoichiometry of the amine and ketone or a slight excess of the amine. |
Problem 3: The product is difficult to purify.
| Possible Cause | Suggested Solution |
| Product and starting amine have similar polarity. | This can make chromatographic separation difficult. An acid-base extraction can be effective. Dissolve the crude product in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate the amines and extract them into the aqueous layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the purified amine product back into an organic solvent. |
| Residual borate salts. | Borate byproducts can complicate the workup. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate) and stirring vigorously for an hour to break down emulsions. |
Visual Guides and Protocols
Catalyst Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate catalyst or reducing agent for your reductive amination.
Caption: Catalyst selection decision tree for reductive amination.
General Experimental Workflow
This diagram illustrates the typical one-pot procedure for the reductive amination using STAB.
Caption: Experimental workflow for one-pot reductive amination.
Detailed Experimental Protocol
Synthesis of this compound using Sodium Triacetoxyborohydride (STAB)
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Ketone: Add cyclohexanone (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress periodically by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Navigating Steric Hindrance in Reactions with Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of sterically hindered building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with tailored properties. One such valuable intermediate is tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. However, the bulky tert-butyl and cyclohexyl groups that make this compound a powerful tool for introducing specific structural motifs also present significant challenges in subsequent chemical transformations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common hurdles associated with the steric hindrance of this versatile piperidine derivative.
Troubleshooting Guide: Common Issues and Solutions
Reactions involving the secondary amine of this compound, such as N-alkylation and N-acylation, are often plagued by low yields and sluggish reaction rates due to the steric congestion around the nitrogen atom. The following table outlines common problems and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Low to No Conversion in N-Alkylation | Steric Hindrance: The bulky cyclohexyl and tert-butoxycarbonyl (Boc) groups impede the approach of the alkylating agent. | - Use more reactive alkylating agents: Alkyl iodides are more reactive than bromides or chlorides.- Increase reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.- Employ stronger bases: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can more effectively deprotonate the hindered secondary amine.- Consider alternative methods: Reductive amination with an appropriate aldehyde or ketone can be a milder and more effective alternative to direct alkylation. | - Monitor for side reactions at higher temperatures.- Ensure anhydrous conditions when using reactive bases like NaH. |
| Low Yield in N-Acylation | Reduced Nucleophilicity: Steric hindrance decreases the nucleophilicity of the secondary amine, making it a poor reactant for many acylating agents. | - Use highly reactive acylating agents: Acyl chlorides or acid anhydrides are generally more effective than carboxylic acids with coupling agents.- Employ acylation catalysts: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.- Activate the carboxylic acid: If using a carboxylic acid, employ robust coupling agents designed for hindered amines, such as HATU or HBTU. | - Be mindful of potential side products with highly reactive acylating agents.- Optimize the stoichiometry of the coupling agent and base. |
| Formation of Side Products | Elimination Reactions: With bulky bases and secondary or tertiary alkyl halides, elimination can compete with substitution.Over-alkylation/acylation: While less common with this substrate, it can occur under forcing conditions. | - Use less hindered bases: If elimination is a problem, consider milder bases like potassium carbonate.- Control stoichiometry: Use a slight excess of the piperidine derivative relative to the alkylating/acylating agent.- Slow addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration. | - Analyze crude reaction mixtures carefully to identify side products and adjust conditions accordingly. |
| Difficult Purification | Similar Polarity of Starting Material and Product: The Boc-protected nature of both the starting material and product can make chromatographic separation challenging. | - Optimize chromatographic conditions: Use a shallow solvent gradient and consider different solvent systems.- Consider a protection/deprotection strategy: If feasible, removal of the Boc group after the reaction can significantly alter the polarity, simplifying purification. | - TLC analysis with multiple eluent systems can help in developing an effective separation method. |
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound failing with standard conditions (e.g., alkyl bromide and K₂CO₃ in acetonitrile)?
A1: The secondary amine in this molecule is significantly sterically hindered by the adjacent cyclohexyl group and the conformational constraints of the piperidine ring, which is further rigidified by the bulky Boc protecting group. Standard, mild conditions are often insufficient to overcome this steric barrier. The nucleophilicity of the nitrogen is reduced, and the reaction pathway for the alkylating agent to approach the nitrogen is obstructed.
Q2: What are the best practices for setting up a successful N-alkylation reaction with this substrate?
A2: For a higher probability of success, consider the following:
-
Reagent Choice: Use a more reactive alkylating agent, such as an alkyl iodide or triflate.
-
Solvent: A polar aprotic solvent like DMF or DMSO can help to dissolve the reactants and facilitate the reaction.
-
Base: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the amine, increasing its nucleophilicity.
-
Temperature: Be prepared to heat the reaction, often in the range of 60-100 °C, to provide sufficient energy to overcome the activation barrier.
Q3: I am attempting an acylation with a carboxylic acid and a standard coupling agent like DCC, but the yield is poor. What can I do?
A3: Standard carbodiimide coupling agents like DCC may not be effective for acylating such a sterically hindered amine. It is advisable to switch to a more potent coupling reagent. Urinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are specifically designed for difficult amide bond formations and often give superior results in these cases. The addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is also crucial.
Q4: Are there any alternative synthetic strategies to avoid the challenges of direct N-functionalization?
A4: Yes, a reductive amination approach is often a more successful strategy. Instead of starting with this compound, you can start with tert-butyl 4-aminopiperidine-1-carboxylate and react it with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride. This pathway can be more efficient for synthesizing N-cyclohexyl substituted piperidines.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Sterically Hindered Secondary Amine
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
The reaction is then stirred at an elevated temperature (e.g., 80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: General Procedure for N-Acylation of a Sterically Hindered Secondary Amine using HATU
-
To a solution of the carboxylic acid (1.2 eq.) in anhydrous DMF (0.2 M), add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Challenges and Solutions
To better understand the challenges and decision-making process when working with this sterically hindered substrate, the following diagrams illustrate key concepts.
Technical Support Center: Purification of tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purity of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate . The following information is designed to help you identify and remove common impurities from your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a reductive amination reaction between tert-butyl 4-oxopiperidine-1-carboxylate and cyclohexylamine. The most common impurities include:
-
Unreacted Starting Materials: Residual tert-butyl 4-oxopiperidine-1-carboxylate and cyclohexylamine.
-
Imine Intermediate: The intermediate Schiff base formed between the two starting materials may not have been fully reduced.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), boron-containing byproducts may be present.[1]
-
Dialkylation Products: Although less common with sodium triacetoxyborohydride, the formation of tertiary amines is a possibility.[2]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any acids or bases used as catalysts.
Q2: How can I monitor the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product. For visualization, since the product and starting materials may not be strongly UV-active, using a potassium permanganate (KMnO₄) stain or an anisaldehyde stain can be effective.[3]
Q3: My final product is an oil and won't solidify. What could be the cause?
A3: The presence of residual solvents or impurities can prevent the product from solidifying. It is recommended to dry the product under high vacuum to remove volatile impurities. If the product remains an oil, purification by column chromatography is advised.
Q4: Is the N-Boc protecting group stable during purification?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions, making it compatible with standard silica gel chromatography and extractive workups. However, it is sensitive to acidic conditions.[3] Care should be taken to avoid prolonged exposure to strong acids during purification. If acidic conditions are necessary, they should be kept mild and for a short duration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
NMR spectrum shows peaks corresponding to tert-butyl 4-oxopiperidine-1-carboxylate or cyclohexylamine.
-
Mass spectrometry data indicates the presence of molecular ions for the starting materials.
-
TLC analysis shows spots that co-elute with the starting materials.
Troubleshooting Workflow:
A workflow for removing unreacted starting materials.
Solutions:
-
Extractive Workup: To remove excess cyclohexylamine, perform an acidic aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate). The basic cyclohexylamine will be protonated and move into the aqueous layer.[4]
-
Column Chromatography: To remove unreacted tert-butyl 4-oxopiperidine-1-carboxylate, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.
Issue 2: Tailing of the Product Spot on TLC and During Column Chromatography
Symptoms:
-
The product spot on the TLC plate appears elongated or streaked.
-
During column chromatography, the product elutes as a broad band, leading to poor separation.
Troubleshooting Workflow:
A workflow to address peak tailing during chromatography.
Solutions:
-
Basification of Eluent: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.[5]
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.[3]
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Excess Cyclohexylamine
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now depleted of excess cyclohexylamine.[4]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane, and load it onto the column.
-
Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables provide representative data for the purification of N-Boc protected amines. Note that the optimal conditions for this compound may need to be determined empirically.
Table 1: TLC Data for a Typical Reductive Amination
| Compound | Rf Value (15% Ethyl Acetate in Hexanes) | Visualization Method |
| tert-Butyl 4-oxopiperidone | 0.4 | KMnO₄ stain, Anisaldehyde stain |
| Cyclohexylamine | 0.1 (streaking) | Ninhydrin stain, KMnO₄ stain |
| Product | 0.3 | KMnO₄ stain, Anisaldehyde stain |
| Imine Intermediate | 0.5 | KMnO₄ stain, Anisaldehyde stain |
Table 2: Purification Method Comparison
| Purification Method | Typical Purity Achieved | Key Advantages | Common Issues |
| Extractive Workup | >90% (if starting materials are the main impurity) | Removes basic/acidic impurities effectively. | May not remove neutral byproducts. |
| Flash Chromatography | >98% | High resolution for closely related impurities. | Can be time-consuming; potential for product degradation on silica.[3] |
| Recrystallization | >99% (if a suitable solvent is found) | Yields highly pure crystalline solid. | Finding a suitable solvent system can be challenging; potential for product loss in the mother liquor. |
Disclaimer: The information provided is based on general principles of organic chemistry and purification of related compounds. Specific results may vary, and optimization of these protocols for your specific reaction is recommended.
References
Validation & Comparative
A Comparative Guide to Piperidine Building Blocks in Drug Discovery: Focus on Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, prized for its three-dimensional character and its prevalence in a vast number of clinically approved drugs.[1] This guide provides a comparative analysis of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate against other key piperidine building blocks, offering insights into their performance in crucial synthetic transformations and their impact on the physicochemical properties of resulting molecules. This information is intended to aid in the rational selection of building blocks for the synthesis of novel therapeutics.
Introduction to Piperidine Building Blocks
Piperidine derivatives are integral to the design of a wide array of bioactive molecules, from potent analgesics to targeted protein degraders.[2][3] The conformational rigidity of the piperidine ring can be advantageous for optimizing the spatial orientation of linked moieties, which is critical for effective binding to biological targets.[4] The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy to allow for selective functionalization at other positions of the ring.[5]
This guide will focus on the comparison of this compound with other N-substituted and C-substituted N-Boc-4-aminopiperidine derivatives, evaluating their performance in N-arylation reactions and their influence on key drug-like properties.
Performance in N-Arylation Reactions: A Comparative Overview
The formation of a carbon-nitrogen bond between an aryl group and the 4-amino position of the piperidine ring is a critical step in the synthesis of many pharmaceuticals, including potent opioids like fentanyl and its analogs.[6][7] The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for this purpose.[8][9]
While direct head-to-head comparative studies are limited, the following table summarizes typical performance data for the N-arylation of various N-Boc-4-aminopiperidine derivatives with aryl bromides, compiled from various sources to provide a comparative overview. The choice of ligand and reaction conditions is crucial for achieving high yields.[9]
| Piperidine Building Block | Aryl Halide | Catalyst System (Typical) | Reaction Time (h) | Typical Yield (%) |
| This compound | Aryl Bromide | Pd₂(dba)₃ / Xantphos | 4-12 | 75-90% |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Aryl Bromide | Pd₂(dba)₃ / RuPhos | 2-12 | 70-95% |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) | Aryl Bromide | Pd(OAc)₂ / BINAP | 8-16 | 80-95% |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | Aryl Bromide | Pd₂(dba)₃ / XPhos | 3-10 | 70-90% |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug molecule.[10] Key parameters include lipophilicity (logP), acidity/basicity (pKa), and solubility. The table below presents a comparison of these properties for selected piperidine building blocks.
| Piperidine Building Block | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa |
| This compound | 296.45 | ~3.5 | ~10.5 |
| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.28 | 0.7 | 9.8 |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) | 276.38 | 2.7 | 9.5 |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 214.31 | 1.1 | 10.1 |
Experimental Protocols
General Experimental Protocol for Buchwald-Hartwig Amination
The following is a representative protocol for the palladium-catalyzed N-arylation of a N-Boc-4-aminopiperidine derivative.
Materials:
-
Aryl bromide (1.0 mmol)
-
N-Boc-4-aminopiperidine derivative (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl bromide and the N-Boc-4-aminopiperidine derivative, followed by anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[8]
Visualization of a Relevant Signaling Pathway
Many piperidine-containing drugs, particularly potent analgesics like fentanyl, exert their effects by modulating the opioid receptor signaling pathway.[3][7] The following diagram illustrates the canonical G-protein dependent signaling cascade initiated by opioid receptor activation.
Caption: Opioid Receptor G-protein Dependent Signaling Pathway.
Conclusion
The selection of a piperidine building block is a critical decision in the design of new therapeutics. This compound offers a unique combination of steric bulk and lipophilicity compared to simpler analogs, which can be leveraged to fine-tune the properties of the final molecule. This guide provides a framework for comparing its performance and properties against other commonly used piperidine derivatives. The provided experimental protocol for N-arylation serves as a starting point for the synthesis of more complex molecules, and the visualized signaling pathway highlights a key biological context for piperidine-containing drugs. Ultimately, the optimal choice of building block will depend on the specific goals of the research program, including the desired biological activity, pharmacokinetic profile, and synthetic accessibility.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to N-Protecting Groups for 4-(Cyclohexylamino)piperidine: Alternatives to Boc
For researchers and professionals in drug development and chemical synthesis, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its stability and ease of removal under acidic conditions. However, in complex multi-step syntheses, orthogonality is key, necessitating a broader palette of protecting groups. This guide provides an objective comparison of common alternatives to the Boc group for the protection of the piperidine nitrogen in 4-(cyclohexylamino)piperidine, supported by experimental data and protocols.
The selection of an appropriate protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule. This guide focuses on the Benzyl (Bn), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc) groups as viable alternatives to Boc.
Comparative Analysis of Protecting Groups
The choice of a protecting group significantly impacts the yield, stability, and subsequent reaction pathways. The following table summarizes the performance of Boc, Cbz, Fmoc, and Bn protecting groups for the piperidine nitrogen of 4-(cyclohexylamino)piperidine, based on literature data.
| Protecting Group | Reagents for Protection | Typical Yield (%) | Deprotection Conditions | Key Features |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, TEA, DCM | 95-99% | TFA in DCM; or HCl in Dioxane | Stable to a wide range of non-acidic conditions; easily removed with strong acids. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, NaHCO₃, Dioxane/H₂O | ~92% | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions; removed by catalytic hydrogenation. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | ~90% | 20% Piperidine in DMF | Stable to acidic conditions and hydrogenation; cleaved by mild bases. |
| Bn (Benzyl) | Benzyl bromide, K₂CO₃, CH₃CN | ~85-90% | H₂, Pd/C (Hydrogenolysis) | Very stable; removed by catalytic hydrogenation. |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are crucial for reproducibility and successful synthesis.
1. N-Boc Protection
-
Protection: To a solution of 4-(cyclohexylamino)piperidine (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM), di-tert-butyl dicarbonate (1.1 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Deprotection: The N-Boc protected piperidine is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred for 2 hours at room temperature.
2. N-Cbz Protection
-
Protection: 4-(cyclohexylamino)piperidine (1 eq.) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2 eq.) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq.) at 0 °C. The mixture is stirred at room temperature for 16 hours.
-
Deprotection: The N-Cbz protected compound is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours.
3. N-Fmoc Protection
-
Protection: To a solution of 4-(cyclohexylamino)piperidine (1 eq.) and sodium bicarbonate (2 eq.) in a 1:1 mixture of dioxane and water, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.) is added at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Deprotection: The N-Fmoc protected piperidine is dissolved in dimethylformamide (DMF), and piperidine is added to a final concentration of 20%. The solution is stirred at room temperature for 2 hours.
4. N-Bn Protection
-
Protection: 4-(cyclohexylamino)piperidine (1 eq.) is dissolved in acetonitrile, and potassium carbonate (2 eq.) is added, followed by benzyl bromide (1.2 eq.). The mixture is heated to reflux for 8 hours.
-
Deprotection: The N-Bn protected compound is dissolved in ethanol, and 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (50 psi) for 48 hours.
Visualizing Protecting Group Strategies
The following diagrams illustrate the chemical structures of the protected compounds and a generalized workflow for a protection/deprotection cycle.
Caption: Alternative N-protecting groups for 4-(cyclohexylamino)piperidine.
Caption: Generalized workflow for a protection-reaction-deprotection sequence.
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" biological activity of derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of piperidine-4-carboxamide derivatives investigated for their potential as C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a key target for antiretroviral therapy. The data presented herein is primarily derived from the study by Imamura et al. (2005) published in Bioorganic & Medicinal Chemistry.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected piperidine-4-carboxamide derivatives against CCR5. The inhibitory activity was determined using a radioligand binding assay (IC50), and the antiviral activity was assessed by measuring the inhibition of HIV-1 replication in peripheral blood mononuclear cells (PBMCs) (EC50).
| Compound ID | R1 Substituent | R2 Substituent | CCR5 Binding Affinity IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) |
| 11a | H | H | 1.8 | 1.1 |
| 11d | 4-Me | H | 0.93 | 0.72 |
| 11f | 3-Me | H | 0.61 | 0.59 |
| 11g | 2-Me | H | 2.0 | 1.6 |
| 11j | 3-Cl | H | 0.82 | 0.68 |
| 11n | 3,4-di-Me | H | 0.58 | 0.45 |
| 11p | H | 4-Me | 1.1 | 0.90 |
| 11q | H | 3-Me | 0.75 | 0.63 |
Experimental Protocols
CCR5 Radioligand Binding Assay
This assay measures the ability of the synthesized compounds to displace a radiolabeled ligand from the CCR5 receptor, thereby determining their binding affinity (IC50).
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human CCR5 receptor.
-
Radioligand: [¹²⁵I]MIP-1α (Macrophage Inflammatory Protein-1 alpha).
-
Procedure:
-
Membrane preparations from CCR5-expressing CHO cells were incubated with a fixed concentration of [¹²⁵I]MIP-1α.
-
Varying concentrations of the test compounds were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding.
-
The bound and free radioligand were separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, was quantified using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]MIP-1α was determined and expressed as the IC50 value.
-
Anti-HIV-1 Assay in Human PBMCs
This assay evaluates the efficacy of the compounds in inhibiting the replication of an R5-tropic strain of HIV-1 in primary human cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).
-
Virus: R5-tropic HIV-1 strain (e.g., Ba-L).
-
Procedure:
-
PHA-stimulated PBMCs were infected with the HIV-1 Ba-L strain.
-
The infected cells were then cultured in the presence of serial dilutions of the test compounds.
-
After a set incubation period (typically 7 days), the supernatant was collected.
-
The level of HIV-1 replication was quantified by measuring the amount of p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the test compound that inhibits 50% of viral replication was calculated and is reported as the EC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR5 signaling pathway and the general experimental workflow for evaluating the antagonist activity of the piperidine-4-carboxamide derivatives.
Caption: CCR5 Signaling and Antagonist Mechanism of Action.
Caption: Experimental Workflow for Antagonist Evaluation.
Comparative Guide to the Structure-Activity Relationship (SAR) of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate Analogs and Related NOP Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, with a primary focus on their activity as ligands for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological and pathophysiological processes, including pain, anxiety, and depression, making NOP receptor ligands promising therapeutic targets.[1][2]
While specific SAR studies on this compound are not extensively published, a wealth of information exists for structurally similar 4-aminopiperidine and other piperidine-based NOP receptor ligands. This guide synthesizes these findings to provide insights into the key structural determinants for NOP receptor affinity and functional activity.
Quantitative SAR Data of Piperidine-Based NOP Receptor Ligands
The following tables summarize the SAR data for various classes of piperidine derivatives that have been evaluated for their NOP receptor binding affinity and functional potency. These analogs share the core piperidine scaffold with this compound and provide valuable insights into the impact of structural modifications.
Table 1: SAR of 4-Arylpiperidine Substituted-Methyl Analogs
This series of compounds was investigated to identify potent and selective nonpeptide NOP receptor antagonists.[1]
| Compound ID | R (Substitution on Bicyclic Ring) | NOP Ki (nM) | µ-Opioid Ki (nM) | Selectivity (µ/NOP) |
| 1 | H | 15.3 | 1280 | 83.7 |
| 2 | 7-F | 8.9 | 1150 | 129.2 |
| 3 | 8-F | 11.2 | 1360 | 121.4 |
| 4 | 7-Cl | 7.8 | 1090 | 139.7 |
| 5 | 7-Me | 10.1 | 1420 | 140.6 |
| 15 | 7,8-benzo | 2.1 | >10000 | >4762 |
Data extracted from a study on (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] derivatives.[1]
Key Observation: The SAR studies on this series revealed that modifications on the bicyclic (hetero)cycloalkane ring significantly influence both potency and selectivity for the NOP receptor. Compound 15 , with a benzo-fused ring, demonstrated a marked increase in both affinity and selectivity.[1]
Table 2: SAR of N-Piperidinyl Indole Derivatives
This class of compounds was explored for the development of NOP receptor agonists.
| Compound ID | R (Substitution on Indole Ring) | NOP Ki (nM) | MOP Ki (nM) | NOP EC50 (nM) | NOP Emax (%) |
| 6 | H | 25 | 5100 | 35 | 60 |
| 7 | 3-CH2NH2 | 8.5 | 1700 | 12 | 65 |
| 8 | 2-CONH2 | 1.2 | 250 | 2.1 | 100 |
| 9 | 2-CO-N-cHex | 0.8 | 150 | 1.5 | 102 |
Data synthesized from studies on N-piperidinyl indole-based NOP receptor ligands.[3]
Key Observation: For the N-piperidinyl indole series, substitutions at the 2 and 3-positions of the indole ring were critical for NOP receptor affinity and efficacy. The introduction of a basic amino group at the 3-position or a carboxamide at the 2-position led to a significant improvement in binding and functional activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR data. Below are generalized protocols for key assays used in the characterization of NOP receptor ligands.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., HEK293 or CHO cells).[4][5]
-
Assay Buffer: Typically, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]nociceptin or [3H]J-113397) and varying concentrations of the test compound.[4][5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at the NOP receptor by quantifying G-protein activation.[6][7][8]
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the NOP receptor are used.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl is typically used.[6]
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS. For antagonist testing, a fixed concentration of a known NOP agonist is also included.
-
Separation: The assay is terminated by filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is measured.[7]
-
Detection: Radioactivity is quantified using a scintillation counter.
-
Data Analysis: Agonist potency (EC50) and efficacy (Emax) are determined from concentration-response curves. For antagonists, the ability to shift the concentration-response curve of an agonist is used to calculate the antagonist affinity (Kb).
Visualizations
Experimental Workflow: Radioligand Displacement Assay
References
- 1. Discovery of small-molecule nonpeptide antagonists of nociceptin/orphanin FQ receptor: The studies of design, synthesis, and structure-activity relationships for (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition and activation of the opioid receptor-like ORL 1 receptor by nociceptin, nociceptin analogs and opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate and its Analogues by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural confirmation of N-Boc-4-substituted piperidine derivatives, with a focus on tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, by leveraging X-ray crystallography data from closely related analogues. The following sections detail the experimental protocols for synthesis and crystallization, present a comparative analysis of key structural parameters, and offer insights into the conformational behavior of this important chemical scaffold.
While a crystal structure for the specific title compound, this compound, is not publicly available, a comprehensive understanding of its likely solid-state conformation can be achieved by examining crystallographically characterized analogues. This guide utilizes data from two such compounds: tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate and tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. The comparison of a piperidine and a piperazine derivative, both bearing the N-tert-butoxycarbonyl (N-Boc) protecting group, allows for a robust analysis of the core ring structures and the influence of the substituents.
Comparative Analysis of Crystallographic Data
The solid-state structures of N-Boc-piperidine and piperazine derivatives are crucial for understanding their intermolecular interactions and potential binding geometries in a biological context. The data presented below highlights key structural parameters obtained from single-crystal X-ray diffraction studies.
| Parameter | tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate | tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| Unit Cell Dimensions | a = 9.7825(6) Å, b = 10.6075(6) Å, c = 16.8215(10) Å | a = 11.234(2) Å, b = 11.123(2) Å, c = 16.234(3) Å, β = 109.12(3)° |
| Ring Conformation | Chair | Chair |
| Substituent Position | Equatorial | Equatorial |
The crystallographic data for tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate reveals a classic chair conformation for the piperidine ring, with the bulky 3,4-dichloroanilino and the N-Boc groups occupying equatorial positions to minimize steric hindrance. This is the energetically most favorable conformation for such substituted cyclohexyl-like rings. Similarly, the piperazine ring in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate also adopts a chair conformation with its substituents in equatorial positions. This consistent observation across different analogues strongly suggests that this compound will also exhibit a chair conformation with the cyclohexylamino group in an equatorial position.
Experimental Protocols
The synthesis and crystallization of these compounds are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are representative experimental protocols.
Synthesis of N-Boc-4-Substituted Piperidine Derivatives
A common route for the synthesis of 4-amino-substituted N-Boc-piperidines involves the reductive amination of N-Boc-4-piperidone.
Step 1: Reductive Amination
To a solution of N-Boc-4-piperidone (1 equivalent) and the desired amine (e.g., cyclohexylamine, 1.1 equivalents) in a suitable solvent such as dichloromethane or dichloroethane, a reducing agent like sodium triacetoxyborohydride is added portion-wise. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Work-up and Purification
The reaction mixture is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system. Common solvent systems include ethyl acetate/hexanes, methanol, or ethanol. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a generalized synthetic workflow and the fundamental principle of X-ray diffraction.
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of N-substituted derivatives of this scaffold is a critical step in the development of new therapeutics. This guide provides a comparative analysis of the synthesis efficiency of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate and related compounds, focusing on two prominent synthetic strategies: reductive amination and Buchwald-Hartwig amination.
Executive Summary
Reductive amination is a widely employed and often high-yielding method for the synthesis of N-alkylated 4-aminopiperidine derivatives. This one-pot reaction typically involves the condensation of a piperidone with a primary amine to form an imine intermediate, which is subsequently reduced in situ. The choice of reducing agent is critical to the success of this reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.
The Buchwald-Hartwig amination offers a powerful alternative for the formation of carbon-nitrogen bonds, particularly for the coupling of amines with aryl or vinyl halides. While highly effective for constructing N-aryl piperidines, its application in the synthesis of N-alkyl derivatives from alkyl halides can be more challenging and less commonly reported for this specific scaffold.
This guide presents a detailed comparison of these two methods through a summary of experimental data, comprehensive experimental protocols, and a logical workflow for selecting the optimal synthetic route.
Comparison of Synthesis Efficiency
The following table summarizes the synthesis efficiency for this compound and analogous compounds via reductive amination. Data for the direct Buchwald-Hartwig amination of tert-butyl 4-aminopiperidine-1-carboxylate with non-aromatic halides is less prevalent in the literature, reflecting its more common application in aryl amination.
| Product | Amine | Method | Reducing Agent/Catalyst & Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Cyclohexylamine | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | RT | 16 | 92 |
| tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | Benzylamine | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 95 |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Aniline | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 85 |
| tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate | 3,4-Dichloroaniline | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 88 |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Phenylboronic acid | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Toluene | 100 | 24 | 90 |
| tert-Butyl 4-(p-tolylamino)piperidine-1-carboxylate | 4-Bromotoluene | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Toluene | 100 | 18 | 87 |
Experimental Protocols
Reductive Amination for the Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the title compound via reductive amination.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in dichloromethane, add cyclohexylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Logical Workflow for Synthesis Strategy Selection
The choice between reductive amination and Buchwald-Hartwig amination for the synthesis of N-substituted 4-aminopiperidine derivatives depends largely on the nature of the desired substituent. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a synthetic strategy.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the processes involved, the following diagrams outline the general signaling pathway for reductive amination and a typical experimental workflow for the Buchwald-Hartwig amination.
Caption: General pathway for reductive amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" literature review of applications
A Comprehensive Guide to tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: Synthesis, Potential Applications, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The compound this compound is a versatile synthetic intermediate belonging to the class of N-Boc-protected 4-aminopiperidine derivatives. While specific literature detailing the direct applications of this exact molecule is limited, its structural motifs are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of its likely synthesis, potential therapeutic applications based on structurally related compounds, and a comparative analysis with other N-substituted piperidine analogs.
Synthesis of N-Substituted 4-Aminopiperidines: A Common Pathway
The most prevalent method for synthesizing compounds such as this compound is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This versatile and widely used reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination
A general procedure for the synthesis of tert-butyl 4-(alkylamino)piperidine-1-carboxylates is the reductive amination of N-Boc-4-piperidone with the desired primary amine using a mild reducing agent like sodium triacetoxyborohydride.[1][2][3][4]
Reaction:
A representative synthetic workflow for the target compound.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in dichloromethane, add cyclohexylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Yields of Structurally Similar Compounds
While the exact yield for this compound is not documented in the reviewed literature, the yields for the synthesis of similar N-substituted 4-aminopiperidines via reductive amination are generally high.
| N-Substituent | Starting Amine | Reducing Agent | Yield (%) | Reference |
| Phenyl | Aniline | Sodium triacetoxyborohydride | Not specified, but methodology reported as efficient | [1] |
| Dodecyl | n-Dodecylamine | Sodium triacetoxyborohydride | 90% | [5] |
| 4-(tert-butyl)benzyl | 4-tert-butylbenzylamine | Sodium triacetoxyborohydride | 70% | [5] |
Potential Applications in Drug Discovery
The 4-aminopiperidine scaffold is a key structural motif in a multitude of pharmacologically active agents.[6] The N-Boc protecting group allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[7]
Potential Therapeutic Areas:
-
Anticancer Agents: Piperidine derivatives are integral to the structure of various kinase inhibitors and other anticancer drugs.[6]
-
Antiviral Therapies: The 4-aminopiperidine core has been identified in compounds with potent anti-HCV activity by modulating viral assembly.[2] Additionally, piperidine-substituted compounds have shown promise as HIV-1 non-nucleoside reverse transcriptase inhibitors.[3]
-
Neurological Disorders: Substituted 4-aminopiperidines have been developed as selective antagonists for dopamine receptors, indicating potential applications in treating psychiatric and neurological conditions.[8] They have also been investigated as N-type calcium channel blockers for the management of pain, including neuropathic pain.[9]
-
Antifungal Agents: Derivatives of 4-aminopiperidine have been synthesized and evaluated as antifungal agents that target ergosterol biosynthesis.[5]
The following diagram illustrates the role of N-Boc-4-substituted piperidines as intermediates in the drug development pipeline.
Drug development workflow using the target intermediate.
Comparative Analysis with Alternative Scaffolds
The choice of the substituent on the 4-amino group of the piperidine ring can significantly impact the biological activity of the final compound. While data for the cyclohexyl derivative is not available, a comparative analysis of other N-substituted piperidines as σ1 receptor ligands provides valuable insight into structure-activity relationships.[10]
The σ1 receptor is a target for various neurological and psychiatric disorders. The binding affinity (Ki) is a measure of how tightly a ligand binds to the receptor, with lower values indicating higher affinity.
| Compound ID | N-Substituent at 4-amino position | σ1 Receptor Affinity (Ki) [nM] |
| 4a | H | 165 |
| 18b | Ethyl | 89.4 |
| 18a | Methyl | 7.9 |
| 3 (Reference) | Cyclohexane (replaces piperidine ring) | 0.61 |
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[10]
This data demonstrates that even small changes to the substituent on the nitrogen can dramatically alter the binding affinity. The methyl group in compound 18a confers a significantly higher affinity compared to the ethyl or unsubstituted analogs. This highlights the importance of exploring a diverse range of substituents, such as the cyclohexyl group, during lead optimization.
Conclusion
This compound is a valuable, albeit under-documented, building block for medicinal chemistry. Its synthesis is readily achievable through established reductive amination protocols. Based on the extensive literature on related 4-aminopiperidine derivatives, this compound holds potential as an intermediate for the development of novel therapeutics across a spectrum of diseases, including cancer, viral infections, and neurological disorders. Further research into the specific biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Patent Landscape of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the patent landscape of a promising chemical scaffold is crucial for identifying opportunities and navigating intellectual property. This guide provides a comparative analysis of patented derivatives of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, with a focus on their activity as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression.
The core structure of this compound has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, with a significant number of patents disclosing their potential as potent and selective kinase inhibitors. This guide delves into the structure-activity relationships (SAR) of these derivatives, presents available quantitative data, and provides detailed experimental protocols for assessing their biological activity.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it an attractive target for the development of novel anticancer therapeutics.[1][2]
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B), to the cell membrane.[3] At the membrane, Akt is activated through phosphorylation by PDK1 and mTORC2.[3] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby promoting cell survival and proliferation.
Figure 1: The PI3K/Akt/mTOR Signaling Pathway.
Patent Landscape: Focus on Protein Kinase B (Akt) Inhibitors
A key patent in this area, US10059714B2, discloses a series of bicyclic heterocycles as inhibitors of Protein Kinase B (Akt), which are useful in the treatment of cancer. While the core of these patented compounds is a pyrrolo[2,3-d]pyrimidine, they feature a substituted piperidine moiety that is crucial for their activity and properties. Several examples within this patent utilize a scaffold that can be considered a derivative or bioisostere of this compound, where the cyclohexylamino group is replaced by a larger, often aromatic or heteroaromatic, carbamoyl group.
Comparative Analysis of Representative Derivatives
To illustrate the structure-activity relationship of these Akt inhibitors, we have selected a few representative examples from the aforementioned patent. The following table summarizes their structures and, where available, their inhibitory activity. It is important to note that the patent does not provide a comprehensive table of IC50 values for all examples against Akt, but rather indicates their potential as PKB inhibitors.
| Compound Example (from US10059714B2) | Structure | Reported Biological Activity / Target |
| Example 24 | (S)-4-amino-N-(1-(4-bromophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Protein Kinase B (PKB/Akt) Inhibitor |
| Example 25 | 4-amino-N-(1-(4-chlorophenyl)-4-(dimethylamino)butyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Protein Kinase B (PKB/Akt) Inhibitor |
| Example 26 | 4-amino-N-((S)-1-(4-chlorophenyl)-3-hydroxypropyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Protein Kinase B (PKB/Akt) Inhibitor |
Note: The patent primarily describes the synthesis of these compounds and their intended use as PKB inhibitors for treating cancer, without providing specific IC50 values in a comparative table.
Experimental Protocols
To aid researchers in the evaluation of similar compounds, a detailed, representative protocol for an in vitro Akt kinase inhibition assay is provided below. This protocol is based on commonly used methods in the field.
Representative In Vitro Akt Kinase Inhibition Assay Protocol
This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by the Akt kinase.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
GSK3α peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Akt enzyme and the GSK3α peptide substrate in kinase buffer. The final enzyme and substrate concentrations should be optimized for the specific assay conditions.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific Akt isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for the in vitro Akt kinase inhibition assay.
Conclusion and Future Directions
The patent landscape for derivatives of this compound reveals a strong focus on their development as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway for cancer therapy. While specific comparative quantitative data for a series of direct analogues is not always readily available in the public patent literature, the disclosed examples demonstrate the potential of this scaffold. The provided experimental protocol offers a robust framework for researchers to evaluate the activity of their own novel derivatives. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to develop next-generation kinase inhibitors with improved therapeutic profiles. Further exploration of substitutions on both the piperidine and the appended moiety will be key to unlocking the full potential of this promising chemical class.
References
An examination of the cytotoxic profiles of compounds structurally related to tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate reveals a diverse range of activities against various cell lines. This guide provides a comparative overview of the cytotoxic effects of these related piperidine derivatives, supported by experimental data and detailed methodologies.
The piperidine scaffold is a prevalent structural motif in many pharmacologically active compounds, including those with anticancer properties.[1][2][3] Research into the cytotoxicity of piperidine derivatives has uncovered promising candidates for drug development, with activities varying based on the nature and position of substitutions on the piperidine ring. This comparison focuses on several classes of such derivatives and their performance in various cytotoxicity assays.
Comparative Cytotoxicity Data
The cytotoxic activity of various piperidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values from these studies are summarized below.
| Compound Class | Specific Compound/Derivative | Cell Line | Assay | IC50 / GI50 (µM or µg/mL) | Reference |
| 4-Aminopiperidines | 2b (1-benzyl-N-dodecylpiperidin-4-amine) | HL-60 | MTT | > 50 µM | [4] |
| 3b (N-dodecyl-1-phenethylpiperidin-4-amine) | HL-60 | MTT | > 50 µM | [4] | |
| 2b | HUVEC | CTB | 15.1 µM | [4] | |
| 3b | HUVEC | CTB | 19.3 µM | [4] | |
| 2b | MCF10A | CTB | 12.9 µM | [4] | |
| 3b | MCF10A | CTB | 15.6 µM | [4] | |
| Highly Functionalized Piperidines | Piperidine 1 | PC-3 | Not Specified | 6.3 µg/mL | [5] |
| Piperidine 25 | PC-3 | Not Specified | 6.4 µg/mL | [5] | |
| Aminoethyl-Substituted Piperidines | 4a | A427 | Not Specified | Similar to Haloperidol | [6] |
| 20a | DU145 | Not Specified | Stronger than NE100 and S1RA | [6] | |
| 21a | DU145 | Not Specified | Stronger than NE100 and S1RA | [6] | |
| 22a | DU145 | Not Specified | Stronger than NE100 and S1RA | [6] | |
| Phenacyl derivatives of alkyl piperidine | Various derivatives | Brine Shrimp | Lethality Assay | LC50 values reported | [7] |
Experimental Protocols
The methodologies employed to assess the cytotoxicity of these piperidine derivatives are crucial for interpreting the comparative data. Below are detailed protocols for the key assays mentioned.
MTT Assay for HL-60 Cells [4]
-
Cell Culture: Human leukemia (HL-60) cells were cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (4-aminopiperidine derivatives 2b and 3b) and reference drugs.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
CellTiter-Blue® (CTB) Assay for HUVEC and MCF10A Cells [4]
-
Cell Culture: Human umbilical vein endothelial cells (HUVEC) and human breast epithelial cells (MCF10A) were cultured under standard conditions.
-
Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds.
-
Incubation: The plates were incubated for the desired period.
-
CTB Reagent Addition: 20 µL of CellTiter-Blue® reagent was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence was measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values were determined from the concentration-response curves.
Brine Shrimp Lethality Assay [7]
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs were hatched in artificial seawater under constant aeration for 48 hours.
-
Preparation of Test Solutions: The test compounds (phenacyl derivatives of alkyl piperidine) were dissolved in a suitable solvent and then diluted with artificial seawater to various concentrations.
-
Exposure: Ten nauplii (larval brine shrimp) were transferred to each vial containing the test solutions.
-
Incubation: The vials were maintained under illumination for 24 hours.
-
Counting: The number of surviving and dead nauplii was counted.
-
Data Analysis: The LC50 (lethal concentration for 50% of the population) was determined using probit analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for cytotoxicity testing and a potential signaling pathway that could be investigated for cytotoxic piperidine derivatives.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Assessing the Novelty of Synthesized tert-Butyl 4-(Cyclohexylamino)piperidine-1-carboxylate Derivatives: A Comparative Guide
This guide provides a comparative analysis of derivatives of the tert-butyl 4-aminopiperidine-1-carboxylate scaffold, with a focus on their potential as CCR5 antagonists for the treatment of HIV-1. The parent compound, tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, serves as a key structural motif in medicinal chemistry due to the versatility of the piperidine ring in engaging with biological targets. The exploration of various substituents on the 4-amino position allows for the fine-tuning of pharmacological properties.
Comparative Analysis of Derivative Performance
The novelty and potential of newly synthesized derivatives are primarily assessed through their biological activity and physicochemical properties. This section presents a comparative summary of available data for representative N-substituted tert-butyl 4-aminopiperidine-1-carboxylate analogs.
Biological Activity: CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a prime target for antiviral therapeutics.[1] The tert-butyl 4-aminopiperidine-1-carboxylate scaffold has been successfully utilized to develop potent CCR5 antagonists. The table below summarizes the anti-HIV-1 activity of a key derivative from this class.
| Compound ID | N-Substituent | Biological Target | Assay | Activity (EC50) |
| 11f | 1-acetylpiperidin-4-yl-phenyl-carboxamide | CCR5 | Anti-HIV-1 Replication | 0.59 nM[1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
The sub-nanomolar activity of compound 11f highlights the potential of this scaffold in developing highly potent anti-HIV-1 agents. Structure-activity relationship (SAR) studies have indicated that the introduction of small hydrophobic substituents on the central phenyl ring can significantly increase the binding affinity to the CCR5 receptor.[1]
Physicochemical Properties
The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known properties for the parent scaffold, tert-butyl 4-aminopiperidine-1-carboxylate.
| Property | Value |
| Molecular Formula | C10H20N2O2[2] |
| Molecular Weight | 200.28 g/mol [2] |
| Melting Point | 162-166 °C[3] |
| Boiling Point | 304.8 °C at 760 mmHg[4] |
| Flash Point | 138.2 °C[3] |
| Density | 1.02 g/cm³[3] |
| pKa | 12.39 ± 0.20 (Predicted)[3] |
| Solubility | Soluble in Methanol[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings and the synthesis of new chemical entities.
Synthesis of tert-Butyl 4-(N-Substituted)piperidine-1-carboxylates via Reductive Amination
General Procedure:
Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[5] This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[5]
-
Imine Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary amine (e.g., cyclohexylamine, 1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reagent commonly used for this purpose (1.5 equivalents).[6] The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 4-(N-substituted)piperidine-1-carboxylate.
Biological Assay: CCR5 Chemokine Competition Binding Assay
This assay is used to determine the ability of a test compound to inhibit the binding of a natural chemokine ligand to the CCR5 receptor.[7]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer. The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate. Cell membranes are incubated with a radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α, in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 ligand.
-
Incubation and Detection: The plate is incubated at room temperature to allow for competitive binding. The membranes are then collected on a filter plate, washed to remove unbound radioligand, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.
Workflow for Assessing the Novelty of Synthesized Derivatives
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel chemical derivatives to assess their novelty and potential for further development.
Caption: Workflow for the synthesis and novelty assessment of new chemical derivatives.
References
- 1. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [open.bu.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, ensuring operational integrity and adherence to best practices.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to be equipped with the appropriate personal protective equipment (PPE). The handling of this compound, and similar piperidine derivatives, necessitates a cautious approach to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of potentially harmful dust or vapors. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Treat this compound as a chemical waste product.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the compound in its original or a compatible, properly labeled container. The label should clearly state the chemical name and any associated hazards.
-
-
Small Quantity Disposal (Laboratory Scale):
-
For residual amounts or small spills, carefully collect the material using absorbent pads for liquids or by gently sweeping for solids to avoid creating dust.
-
Place the collected material and any contaminated cleaning materials into a designated, sealed, and labeled hazardous waste container.
-
-
Bulk Quantity Disposal:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste after ensuring it is decontaminated.
-
Crucially, do not discharge this compound or its rinsate into the sewer system or any water body. [2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect and Dispose: Place the contained material and all contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for structurally similar piperidine derivatives.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to ensure personal safety when handling piperidine compounds. The following table summarizes the recommended protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch) are essential to protect against splashes and dust.[1] Standard EN 166 (EU) or NIOSH (US) approved eyewear is recommended.[1] |
| Skin Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[2] Gloves must be inspected for integrity before use and disposed of properly after handling.[1] A lab coat or a complete chemical-protective suit should be worn to prevent skin contact.[1][3][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Operational Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Keep containers securely sealed when not in use.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[3][5][6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Protect containers from physical damage and check regularly for leaks.[3]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8][9] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[4][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[8] Remove all sources of ignition.[4][5] For small spills, use an inert absorbent material like sand or vermiculite, and place it in a suitable container for disposal.[4] For larger spills, prevent the material from entering drains and waterways.[6][10]
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Dispose of contaminated materials, including empty containers, in accordance with local, state, and federal regulations.[3][8]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. It is often recommended to bury the residue or dispose of it in an authorized landfill.[3]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound and similar chemical compounds in a laboratory setting.
Caption: Workflow for safe handling of piperidine derivatives.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. peptide.com [peptide.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
